7-O-Methylporiol
Description
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Properties
Molecular Formula |
C17H16O5 |
|---|---|
Molecular Weight |
300.30 g/mol |
IUPAC Name |
(2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H16O5/c1-9-13(21-2)8-15-16(17(9)20)12(19)7-14(22-15)10-3-5-11(18)6-4-10/h3-6,8,14,18,20H,7H2,1-2H3/t14-/m0/s1 |
InChI Key |
LNRAFJFUMJDPEP-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=C(C=C2C(=C1O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)OC |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Botanical Origins of 7-O-Methylporiol: A Technical Guide
For Immediate Release
A comprehensive investigation into the natural sources of the flavonoid 7-O-Methylporiol has identified its origins in the leaf exudate of Callistemon coccineus F.Muell. (syn. Callistemon rigidus R.Br.), a member of the Myrtaceae family commonly known as the stiff bottlebrush. While the parent compound, poriol, is known to be produced by the Douglas fir (Pseudotsuga menziesii) in response to fungal infection, current scientific literature does not support the presence of this compound in this species. This guide provides an in-depth summary of the known natural source, alongside detailed experimental protocols for its isolation and characterization, aimed at researchers, scientists, and drug development professionals.
Natural Sources and Quantitative Data
The primary and currently only confirmed natural source of this compound is the leaf wax of Callistemon coccineus. The analysis of the lipophilic exudate of this plant has led to the isolation and identification of this methylated flavanone. Quantitative data regarding the concentration of this compound in Callistemon coccineus is not extensively detailed in the primary literature, suggesting it may be a minor constituent of the leaf exudate.
| Compound | Plant Source | Plant Part | Method of Quantification | Reported Yield/Concentration | Reference |
| This compound | Callistemon coccineus F.Muell. | Leaf Exudate | Not explicitly quantified in the primary literature | Not reported |
Experimental Protocols
The isolation and characterization of this compound from Callistemon coccineus involves a multi-step process, beginning with the collection of the leaf exudate, followed by chromatographic separation and spectroscopic analysis.
Extraction of Leaf Exudate
-
Plant Material Collection: Fresh leaves of Callistemon coccineus are collected.
-
Exudate Extraction: The fresh plant material is briefly rinsed with acetone at room temperature. This method is effective for dissolving the lipophilic compounds present in the leaf wax without extracting significant amounts of intracellular components.
-
Solvent Evaporation: The resulting acetone solution is evaporated to dryness under reduced pressure to yield the crude exudate.
Chromatographic Isolation
-
Column Chromatography: The crude exudate is subjected to column chromatography on silica gel.
-
Elution Gradient: A gradient of toluene with increasing amounts of 2-butanone is used as the mobile phase to separate the different components of the exudate.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) on silica gel plates, using a mobile phase of toluene:2-butanone (9:1 v/v). The spots are visualized by spraying with a solution of aminoethyl diphenylborinate in methanol.
-
Purification: Fractions containing the compound of interest are combined and may require further purification steps, such as preparative TLC, to obtain pure this compound.
Structure Elucidation
The definitive identification of this compound is achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the isolated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy is used to determine the number, type, and connectivity of protons in the molecule.
-
¹³C NMR spectroscopy provides information about the carbon skeleton.
-
Comparison of the obtained spectroscopic data with that of the parent compound, poriol, and known methylated flavonoids allows for the unambiguous assignment of the structure as this compound.
-
Signaling Pathways and Biosynthesis
The biosynthesis of this compound in Callistemon coccineus is presumed to follow the general flavonoid biosynthetic pathway, starting from the amino acid phenylalanine. The key final step is the methylation of the 7-hydroxyl group of the precursor flavanone, poriol. This reaction is catalyzed by a specific S-adenosyl-L-methionine-dependent O-methyltransferase (OMT).
dot
Caption: Generalized biosynthetic pathway leading to this compound.
The specific signaling pathways in which this compound is involved have not yet been elucidated. However, methylated flavonoids, in general, are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties. The methylation of flavonoids can alter their bioavailability and bioactivity compared to their unmethylated counterparts.
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and identification of this compound from Callistemon coccineus.
dot
Caption: Workflow for isolation and identification of this compound.
7-O-Methylporiol chemical structure and properties
An in-depth analysis of 7-O-Methylporiol reveals its significance as a naturally occurring isoflavonoid, primarily recognized for its presence in various plant species. This technical guide consolidates the available scientific data on its chemical structure, properties, and biological activities, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a derivative of the isoflavone poriol. Its chemical identity is defined by the methylation at the 7-hydroxy position.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₄O₅ |
| Molecular Weight | 300.29 g/mol |
| IUPAC Name | 3-(4-hydroxyphenyl)-7-methoxy-5-oxychromen-4-one |
| Synonyms | This compound |
| PubChem CID | 102021021 |
Experimental Protocols
The isolation and characterization of this compound from natural sources are critical for its study. The following outlines a general workflow for its extraction and purification.
Caption: Generalized workflow for the isolation and identification of this compound.
Methodology for Isolation and Structure Elucidation:
-
Extraction: The dried and powdered plant material is subjected to extraction with a polar solvent such as methanol at room temperature.
-
Partitioning: The crude extract is then concentrated and partitioned with a solvent of intermediate polarity, like ethyl acetate, to separate compounds based on their polarity.
-
Chromatography: The resulting fraction is subjected to column chromatography over silica gel, using a gradient of solvents to separate the different components.
-
Purification: Fractions containing the compound of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
Structural Elucidation: The definitive structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Biological Activities and Signaling Pathways
Research into the biological effects of this compound is ongoing. As an isoflavonoid, it is hypothesized to interact with various cellular signaling pathways, potentially exhibiting antioxidant, anti-inflammatory, or other therapeutic properties. The potential interactions are depicted in the following logical diagram.
Caption: Hypothesized signaling interactions of this compound.
This diagram illustrates the potential mechanisms through which this compound may exert its biological effects, such as by scavenging reactive oxygen species or inhibiting key inflammatory pathways like NF-κB and cyclooxygenase enzymes. Further experimental validation is necessary to confirm these interactions and their downstream consequences.
7-O-Methylporiol: An In-depth Technical Guide on a Novel Flavonoid
CAS Number: 206560-99-8 Molecular Formula: C₁₇H₁₆O₅ Molecular Weight: 300.31
This technical guide provides a comprehensive overview of 7-O-Methylporiol, a C-methylated flavonoid, for researchers, scientists, and drug development professionals. Due to the limited publicly available data on the biological activity of this specific compound, this document focuses on its chemical properties, isolation, and the broader context of related compounds.
Chemical and Physical Properties
This compound is a flavonoid distinguished by a methyl group at the C-7 position. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 206560-99-8 | N/A |
| Molecular Formula | C₁₇H₁₆O₅ | N/A |
| Molecular Weight | 300.31 g/mol | N/A |
| IUPAC Name | 5,4'-dihydroxy-7-methoxy-8-methylflavanone | N/A |
| Canonical SMILES | CC1=C(C2=C(C=C1OC)OC(C(C2=O)C3=CC=C(C=C3)O)O)O | N/A |
Isolation and Synthesis
Natural Source and Isolation
This compound was first isolated from the leaf exudate of Callistemon coccineus, a plant belonging to the Myrtaceae family. The isolation was part of a broader study on C-methylated flavonoids from the leaf waxes of various Myrtaceae species.
Experimental Protocol: Isolation from Callistemon coccineus
The isolation procedure, as described in the initial discovery, involves the following general steps:
-
Extraction: The waxy coating on the leaves of Callistemon coccineus is extracted using a suitable organic solvent to dissolve the surface flavonoids.
-
Chromatographic Separation: The resulting extract is subjected to column chromatography on silica gel or a similar stationary phase.
-
Fractionation: Elution with a gradient of solvents is used to separate the different flavonoid constituents.
-
Purification: Fractions containing this compound are further purified using techniques such as preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
A generalized workflow for the isolation of flavonoids from plant material is depicted below.
Caption: Generalized workflow for the isolation of this compound.
Chemical Synthesis
Currently, there are no published, detailed protocols for the total synthesis of this compound. The synthesis of flavonoids, in general, involves multi-step processes that can be adapted for the specific substitutions found in this molecule.
Biological Activity and Mechanism of Action
As of the latest literature review, there is a notable absence of published studies detailing the specific biological activities or the mechanism of action of this compound. Flavonoids as a class are known to exhibit a wide range of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The presence of the C-methylation and O-methylation in this compound may influence its bioavailability and activity profile compared to other flavonoids.
The potential biological activities of flavonoids are often attributed to their ability to modulate various signaling pathways. A hypothetical representation of common flavonoid-modulated pathways is provided below. It is important to note that the involvement of this compound in these pathways has not been experimentally confirmed.
Caption: Hypothetical signaling pathways potentially modulated by flavonoids.
Future Directions and Research Opportunities
The lack of biological data for this compound presents a significant opportunity for future research. Key areas for investigation include:
-
In vitro screening: Assessing the antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities of this compound against various cell lines.
-
Mechanism of action studies: Investigating the molecular targets and signaling pathways modulated by this flavonoid.
-
In vivo studies: Evaluating the efficacy and safety of this compound in animal models of disease.
-
Structure-activity relationship (SAR) studies: Synthesizing analogs of this compound to understand the contribution of its specific structural features to any observed biological activity.
Conclusion
This compound is a structurally interesting C-methylated flavonoid isolated from Callistemon coccineus. While its chemical properties have been defined, its biological potential remains largely unexplored. This technical guide serves as a foundational document, summarizing the current knowledge and highlighting the significant need for further research to unlock the potential therapeutic applications of this novel natural product. The scientific community is encouraged to pursue studies that will elucidate the pharmacological profile of this compound, thereby contributing to the development of new therapeutic agents.
Abstract
This technical guide provides a comprehensive overview of 7-O-Methylporiol, a naturally occurring flavonoid, and its related compounds. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the chemical properties, potential biological activities, and underlying mechanisms of action of this class of molecules. Quantitative data from in vitro studies on related flavonoid compounds are presented in tabular format to facilitate comparison. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are also provided to support further research and development efforts.
Introduction to this compound
This compound is a flavonoid compound isolated from the leaf exudate of Callistemon coccineus[1]. Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects[2]. The biological activities of flavonoids are often influenced by their substitution patterns, and O-methylation, as seen in this compound, can significantly enhance their metabolic stability and biological efficacy.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₇H₁₆O₅ |
| Molecular Weight | 300.31 g/mol |
| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methylchroman-4-one |
| CAS Number | 206560-99-8 |
| Class | Flavanone |
Potential Biological Activities and Quantitative Data of Related Flavonoids
Cytotoxic Activity
Flavonoids have been extensively studied for their potential as anticancer agents. The following table summarizes the cytotoxic activities of several flavonoids against various cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).
Table 1: Cytotoxic Activity of Selected Flavonoids against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Luteolin | DH82 (canine malignant histiocytoma) | >200 (24h), 100-200 (48h), <100 (72h) | [3] |
| Apigenin | DH82 (canine malignant histiocytoma) | >200 (24h), >200 (48h), 100-200 (72h) | [3] |
| Quercetin | HCT116 (human colon carcinoma) | >100 | [4] |
| Compound 1 (Oleoyl-quercetin hybrid) | HCT116 (human colon carcinoma) | 22.4 | [4] |
| Compound 2 (Oleoyl-quercetin hybrid) | HCT116 (human colon carcinoma) | 0.34 | [4] |
| Isorhamnetin | SGC-7901 (human gastric cancer) | 10.21 ± 1.12 | [5] |
| Chrysoeriol | SGC-7901 (human gastric cancer) | 25.34 ± 2.51 | [5] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoids are known to modulate inflammatory responses, often by inhibiting the production of pro-inflammatory mediators.
Table 2: Anti-inflammatory Activity of Selected Flavonoids
| Compound | Assay | Cell Line | IC₅₀ | Reference |
| Isoorientin | NF-κB Inhibition | 8.9 µg/mL | [6] | |
| Orientin | NF-κB Inhibition | 12 µg/mL | [6] | |
| Isovitexin | NF-κB Inhibition | 18 µg/mL | [6] | |
| Isovitexin | iNOS Inhibition | 21 µg/mL | [6] | |
| 2'-methylflavanone | Nitric Oxide Production | RAW 264.7 | Significant inhibition at 1-20 µM | [7] |
| 3'-methylflavanone | Nitric Oxide Production | RAW 264.7 | Significant inhibition at 1-20 µM | [7] |
Antioxidant Activity
The ability of flavonoids to scavenge free radicals is a well-documented property that contributes to their protective effects against oxidative stress-related diseases. The antioxidant capacity is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Table 3: Antioxidant Activity of Selected Flavonoids
| Compound | Assay | IC₅₀ | Reference |
| Phaseollin | DPPH | 241.9 µM | [8] |
| 8-prenyldaidzein | DPPH | 174.2 µM | [8] |
| Flavonol 70 | DPPH | 10.67 ± 0.23 µM | [8] |
| Ethyl acetate fraction of Macaranga hypoleuca | DPPH | 14.31 µg/mL | [9] |
| Ethyl acetate fraction of Macaranga hypoleuca | ABTS | 2.10 µg/mL | [9] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays discussed in this guide.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or related flavonoids) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Note: Some flavonoids can interfere with the MTT assay by directly reducing the MTT reagent. The Sulforhodamine B (SRB) assay is a suitable alternative in such cases.
Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production compared to the LPS-only treated cells.
Antioxidant Assay (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable free radical DPPH.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol instead of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Signaling Pathways Modulated by Flavonoids
Flavonoids exert their biological effects by modulating various intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are key regulators of inflammation and cell survival and are common targets of flavonoids.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many flavonoids have been shown to inhibit this pathway at various steps.
Caption: Simplified diagram of the NF-κB signaling pathway and points of inhibition by flavonoids.
Modulation of MAPK Signaling Pathways
The MAPK family of kinases, including ERK, JNK, and p38, are involved in a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. Flavonoids can modulate these pathways, often leading to a reduction in inflammatory responses.
References
- 1. mdpi.com [mdpi.com]
- 2. 2.2. Determination of the Antioxidant Capacity, Total Phenolic and Total Flavonoid Content of the Grape Stem Extracts [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. e3s-conferences.org [e3s-conferences.org]
A Technical Guide to the Preliminary Cytotoxicity Screening of Bioactive Compounds: A Case Study with Resveratrol
Disclaimer: Initial searches for "preliminary cytotoxicity screening of 7-O-Methylporiol" did not yield specific data. To fulfill the user's request for an in-depth technical guide, this document utilizes Resveratrol, a widely studied natural compound with extensive publicly available cytotoxicity data, as a representative example.
This technical guide provides a comprehensive overview of the principles and methodologies involved in the preliminary cytotoxicity screening of bioactive compounds. It is intended for researchers, scientists, and drug development professionals. The guide details experimental protocols, presents quantitative data in a structured format, and visualizes complex biological processes and workflows.
Introduction to Cytotoxicity Screening
Cytotoxicity screening is a critical initial step in the drug discovery process to identify compounds that can induce cell death or inhibit cell proliferation. These assays are fundamental in cancer research for identifying potential chemotherapeutic agents. A variety of in vitro assays are employed to measure cytotoxicity, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being one of the most common due to its reliability and simplicity.
Resveratrol (trans-3,5,4'-trihydroxystilbene), a natural polyphenol found in grapes and other plants, has been extensively studied for its anti-cancer properties. It has been shown to inhibit the proliferation of a wide range of tumor cells by inducing apoptosis and causing cell cycle arrest, making it an excellent model compound for this guide.
Quantitative Cytotoxicity Data of Resveratrol
The cytotoxic effect of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The IC50 values for Resveratrol vary depending on the cancer cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) |
| MCF-7 | Breast Adenocarcinoma | 51.18 | Not Specified |
| HepG2 | Hepatocellular Carcinoma | 57.4 | Not Specified |
| 4T1 | Breast Cancer | 93 | 72 |
| A549 | Lung Cancer | ~60 | Not Specified |
| U937 | Leukemic Monocyte Lymphoma | <10 | 24 |
| MOLT-4 | Leukemia | <10 | 24 |
Note: IC50 values are approximate and can vary based on experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell line of interest (e.g., MCF-7)
-
Resveratrol (or test compound)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of Resveratrol in DMSO.
-
Make serial dilutions of Resveratrol in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[1]
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Resveratrol. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates the typical workflow for a preliminary cytotoxicity screening experiment using the MTT assay.
Signaling Pathways of Resveratrol-Induced Cytotoxicity
Resveratrol exerts its cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
Resveratrol can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key mechanism involves the modulation of the p53 tumor suppressor protein.[4][5] The following diagram illustrates a simplified p53-dependent apoptotic pathway induced by Resveratrol.
Resveratrol can also halt the progression of the cell cycle, preventing cancer cells from dividing. This is often achieved by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[6][7] Resveratrol has been shown to induce G0/G1 and G2/M phase arrest in various cancer cell lines.[6][7][8] The diagram below depicts a simplified pathway for G0/G1 phase cell cycle arrest induced by Resveratrol.
Conclusion
Preliminary cytotoxicity screening is an indispensable component of modern drug discovery and cancer research. The methodologies and principles outlined in this guide, using Resveratrol as a case study, provide a foundational understanding for researchers in the field. The combination of quantitative data analysis, detailed experimental protocols, and clear visualizations of complex biological processes is essential for the effective evaluation of novel bioactive compounds.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Resveratrol inhibits the proliferation of A549 cells by inhibiting the expression of COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol induces cell cycle arrest and apoptosis with docetaxel in prostate cancer cells via a p53/ p21WAF1/CIP1 and p27KIP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Resveratrol-Induced Programmed Cell Death and New Drug Discovery against Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol induces cell cycle arrest via a p53-independent pathway in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resveratrol Induces Cell Cycle Arrest and Apoptosis in Malignant NK Cells via JAK2/STAT3 Pathway Inhibition | PLOS One [journals.plos.org]
- 8. Resveratrol promotes apoptosis and G2/M cell cycle arrest of fibroblast-like synoviocytes in rheumatoid arthritis through regulation of autophagy and the serine-threonine kinase-p53 axis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 7-O-Methylporiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility and stability of 7-O-Methylporiol, a flavonoid isolated from the leaf exudate of Callistemon coccineus.[1][2] Due to the limited specific experimental data for this compound, this guide also presents generalized experimental protocols and data for structurally related flavonoids to serve as a practical resource for researchers.
Core Compound Information
| Property | Value | Reference |
| CAS Number | 206560-99-8 | [1][2][3] |
| Molecular Formula | C17H16O5 | [1][2][3] |
| Molecular Weight | 300.31 g/mol | [1][2][3] |
| Structure Classification | Flavonoid, Flavanone, Phenol, Polyphenol | [3] |
| Initial Source | Callistemon rigidus R. Br. (Callistemon coccineus) | [1][2][3] |
Solubility of this compound
General Solubility Profile of Related Flavonoids
To provide a reference, the table below summarizes the solubility of other flavonoids in common organic solvents. This data can be indicative of the types of solvents in which this compound might be soluble.
| Flavonoid | Solvent | Solubility (mmol·L⁻¹) | Temperature (°C) |
| Hesperetin | Acetonitrile | 85 | 50 |
| Naringenin | Acetonitrile | 77 | 50 |
| Quercetin | Acetone | 80 | 50 |
| Rutin | Acetonitrile | 0.50 | 50 |
Data sourced from a study on the solubility of various flavonoids.[5][6]
Experimental Protocol for Solubility Determination
A common and reliable method for determining the solubility of a compound is the shake-flask method followed by a quantitative analytical technique such as High-Performance Liquid Chromatography (HPLC).
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO)
-
Shaking incubator or water bath
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the excess undissolved solid.
-
Sample Preparation: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with a suitable mobile phase and analyze it using a validated HPLC method to determine the concentration of this compound. A standard calibration curve of this compound should be used for accurate quantification.
Workflow for Solubility Determination:
Caption: Workflow for determining the solubility of this compound.
Stability of this compound
Specific stability data for this compound is not available. However, the stability of flavonoids, in general, is influenced by factors such as temperature, pH, light, and the presence of oxidizing agents.[7][8] The presence of methoxyl groups, as in this compound, can protect flavonoids from degradation compared to those with a higher number of hydroxyl groups.[9]
General Storage Recommendations
Based on information from a commercial supplier, the following storage conditions are recommended for this compound solutions to minimize degradation:
It is also advised to prepare stock solutions and store them in separate aliquots to avoid repeated freeze-thaw cycles.[1]
Experimental Protocol for Stability Assessment
Stability studies are crucial to determine the shelf-life and appropriate storage conditions for a compound. The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.[7][8]
Objective: To evaluate the stability of this compound under various environmental conditions over time.
Materials:
-
This compound (solid and in solution)
-
Stability chambers with controlled temperature and humidity
-
Light exposure chamber (optional)
-
pH meter
-
HPLC system
-
Appropriate buffers and solvents
Procedure:
-
Sample Preparation: Prepare solutions of this compound in relevant solvents or formulations. Aliquot the solid compound and solutions into suitable containers.
-
Storage Conditions: Place the samples in stability chambers under different conditions as outlined in the table below.
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 6, 12, 24 months).
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visual inspection for color change or precipitation.
-
Purity and Degradation Products: Use a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
pH (for solutions): Measure the pH of the solutions.
-
ICH Recommended Storage Conditions for Stability Testing:
| Study | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity. Data adapted from ICH guidelines.[7][8]
Workflow for Stability Testing:
Caption: General workflow for stability testing of this compound.
Potential Signaling Pathways
There is no specific research identifying the signaling pathways modulated by this compound. However, flavonoids as a class are known to interact with various intracellular signaling cascades, often due to their antioxidant properties and their ability to interact with protein kinases.[10]
Given that many flavonoids have been shown to modulate the PI3K/Akt/mTOR pathway , this represents a plausible area of investigation for this compound.[11] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in diseases such as cancer.[11]
The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, highlighting potential points of interaction for flavonoids.
Caption: Potential interaction of flavonoids with the PI3K/Akt/mTOR pathway.
This guide serves as a foundational resource for researchers working with this compound. While specific data for this compound is scarce, the provided protocols and comparative data for related flavonoids offer a solid starting point for experimental design and hypothesis generation. Further research is warranted to fully characterize the physicochemical properties and biological activities of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
7-O-Methylporiol: A Literature Review and Framework for Future Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
7-O-Methylporiol is a naturally occurring flavonoid that has been identified and isolated from the leaf exudate of Callistemon coccineus. Despite its characterization, a comprehensive review of the existing scientific literature reveals a significant gap in the understanding of its biological activities and potential therapeutic applications. To date, no specific studies detailing its pharmacological effects, underlying mechanisms of action, or quantitative data from biological assays have been published.
This technical guide serves a dual purpose: to summarize the foundational knowledge of this compound's origins and to provide a structured framework for future research. By examining the known biological activities of structurally related flavonoids and extracts from the Callistemon genus, we can infer potential areas of investigation for this compound. This document outlines standard experimental protocols and hypothetical signaling pathways that could be explored to elucidate the bioactivity of this compound, thereby offering a roadmap for researchers and drug development professionals interested in this novel natural product.
Introduction to this compound
This compound is classified as a flavonoid, a diverse group of polyphenolic secondary metabolites found in plants. Flavonoids are well-documented for their wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The primary identification of this compound was reported in a study focused on the C-methyl-flavonoids from the leaf waxes of various Myrtaceae species.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₆O₅ |
| Molecular Weight | 300.31 g/mol |
| Source | Callistemon coccineus (leaf exudate) |
| Compound Class | Flavonoid |
Postulated Biological Activities Based on Analogous Compounds
While direct experimental data for this compound is absent, the known biological activities of other flavonoids and extracts from the Callistemon genus can provide insights into its potential pharmacological profile.
-
Antioxidant Activity: Flavonoids are renowned for their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. It is highly probable that this compound possesses antioxidant properties.
-
Anti-inflammatory Effects: Many flavonoids exhibit anti-inflammatory activity by inhibiting key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenases (COX) and lipoxygenases (LOX), and modulating cytokine production.
-
Antimicrobial Properties: Extracts from Callistemon species have demonstrated activity against a range of bacteria and fungi. It is plausible that this compound contributes to the antimicrobial profile of its source plant.
-
Cytotoxic and Anticancer Potential: Certain flavonoids have been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines. This represents another avenue of investigation for this compound.
A Framework for Future Experimental Investigation
To systematically evaluate the biological potential of this compound, a series of standardized in vitro and in vivo assays are recommended. The following sections detail generalized experimental protocols that can be adapted for this purpose.
Extraction and Isolation of this compound
A detailed protocol for the extraction and isolation of this compound would be the first step in its study. A generalized workflow is presented below.
Figure 1: Generalized workflow for the extraction and isolation of this compound.
In Vitro Antioxidant Activity Assays
To quantify the antioxidant potential of this compound, a panel of assays should be employed.
Table 2: Proposed In Vitro Antioxidant Assays for this compound
| Assay | Principle | Key Parameters to Measure |
| DPPH Radical Scavenging Assay | Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical. | IC₅₀ (concentration required for 50% scavenging) |
| ABTS Radical Scavenging Assay | Measures the ability to scavenge the ABTS radical cation. | Trolox Equivalent Antioxidant Capacity (TEAC) |
| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | FRAP value (in µM Fe²⁺ equivalents) |
| Oxygen Radical Absorbance Capacity (ORAC) | Measures the inhibition of peroxyl radical-induced oxidation. | ORAC value (in µmol Trolox equivalents) |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare serial dilutions of the stock solution to obtain a range of concentrations.
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well microplate, add a fixed volume of the DPPH solution to each well containing the different concentrations of this compound.
-
Include a positive control (e.g., ascorbic acid or quercetin) and a blank (solvent only).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
Plot the percentage of scavenging activity against the concentration and determine the IC₅₀ value.
In Vitro Anti-inflammatory Activity Assays
The anti-inflammatory potential can be assessed by investigating the inhibition of key inflammatory mediators and enzymes.
Table 3: Proposed In Vitro Anti-inflammatory Assays for this compound
| Assay | Cell Line/System | Principle | Key Parameters to Measure |
| Nitric Oxide (NO) Production Assay | LPS-stimulated RAW 264.7 macrophages | Measures the inhibition of nitric oxide production using the Griess reagent. | IC₅₀ for NO inhibition |
| Cyclooxygenase (COX-1/COX-2) Inhibition Assay | Enzyme-based assay | Measures the inhibition of prostaglandin E₂ (PGE₂) production. | IC₅₀ for COX-1 and COX-2 |
| Cytokine Production Assay (ELISA) | LPS-stimulated PBMCs or macrophages | Measures the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β). | IC₅₀ for cytokine inhibition |
Experimental Protocol: Nitric Oxide (NO) Production Assay
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce NO production, leaving an unstimulated control group.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and incubate at room temperature.
-
Measure the absorbance at approximately 540 nm.
-
Determine the concentration of nitrite as an indicator of NO production.
-
Concurrently, perform a cell viability assay (e.g., MTT or resazurin) to ensure that the observed effects are not due to cytotoxicity.
In Vitro Antimicrobial Activity Assays
The antimicrobial activity can be determined against a panel of pathogenic bacteria and fungi.
Table 4: Proposed In Vitro Antimicrobial Assays for this compound
| Assay | Method | Principle | Key Parameters to Measure |
| Broth Microdilution Assay | Liquid culture | Determines the lowest concentration that inhibits visible growth. | Minimum Inhibitory Concentration (MIC) |
| Agar Disc Diffusion Assay | Solid culture | Measures the zone of growth inhibition around a disc impregnated with the compound. | Zone of Inhibition (in mm) |
Experimental Protocol: Broth Microdilution Assay
-
Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
In a 96-well microplate, prepare serial dilutions of this compound in the broth.
-
Add the microbial inoculum to each well.
-
Include positive (standard antibiotic) and negative (no compound) growth controls.
-
Incubate the plate under appropriate conditions for the test microorganism.
-
Determine the MIC by visual inspection for the lowest concentration with no visible growth.
Hypothetical Signaling Pathways for Investigation
Based on the known mechanisms of action of other flavonoids, several signaling pathways could be investigated to understand how this compound might exert its biological effects.
Potential Anti-inflammatory Signaling Pathway
Many flavonoids are known to inhibit the NF-κB signaling pathway, a key regulator of inflammation.
Figure 2: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Potential Antioxidant-Related Signaling Pathway
Flavonoids can also upregulate endogenous antioxidant defense mechanisms through the Nrf2 pathway.
Figure 3: Hypothetical activation of the Nrf2 antioxidant pathway by this compound.
Conclusion and Future Directions
This compound remains a largely unexplored natural product with potential for significant biological activity, inferred from its flavonoid structure and the properties of its source genus, Callistemon. The lack of published research presents a clear opportunity for novel investigations. This technical guide provides a foundational framework for researchers to begin a systematic evaluation of this compound. Future studies should focus on:
-
Confirmation of Structure and Purity: Initial studies should rigorously confirm the structure of isolated this compound using modern spectroscopic techniques (NMR, MS).
-
Broad-Spectrum Bioactivity Screening: A comprehensive screening of its antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities is warranted.
-
Mechanism of Action Studies: For any significant activities observed, further research into the underlying molecular mechanisms and signaling pathways will be crucial.
-
In Vivo Efficacy and Safety: Promising in vitro results should be followed by well-designed in vivo studies to assess efficacy and safety in animal models.
The exploration of this compound holds the potential to uncover a new therapeutic agent and to expand our understanding of the pharmacological diversity of flavonoids.
Methodological & Application
Synthesis and Evaluation of 7-O-Methylporiol Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The synthetic modification of natural products is a cornerstone of drug discovery, often leading to compounds with improved pharmacological properties. Poriol, a C-methylated flavanone found in nature, presents a promising scaffold for the development of novel therapeutic agents. This document outlines the synthesis and potential applications of 7-O-Methylporiol and its derivatives, with a focus on their evaluation as anticancer agents, potentially through the inhibition of the STAT3 signaling pathway. The methylation of the 7-hydroxyl group of the flavanone core can enhance bioavailability and potency, making these derivatives attractive candidates for further investigation.
Core Concepts
-
Chemical Synthesis: A straightforward and environmentally friendly method for the selective O-methylation of the 7-hydroxyl group of Poriol can be achieved using dimethyl carbonate (DMC) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This approach avoids the use of hazardous reagents traditionally employed for methylation.
-
Biological Activity: While specific data for this compound is emerging, related methylated flavonoids have demonstrated significant antiproliferative activity against various cancer cell lines. The structural similarity suggests that this compound derivatives are promising candidates for anticancer drug development.
-
Mechanism of Action: The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a key regulator of cell proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many cancers, making it a prime target for anticancer therapies. Flavonoids have been shown to modulate this pathway, and it is hypothesized that this compound derivatives may exert their anticancer effects through the inhibition of STAT3 phosphorylation and subsequent downstream signaling.
Data Presentation
Currently, specific quantitative data for the anticancer activity of this compound and its derivatives is not extensively available in the public domain. However, based on studies of structurally similar 7-O-methylated flavanones, a hypothetical table of IC50 values is presented below to illustrate the expected potency against common cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 (Breast) | Hypothetical Value: 15.5 |
| A549 (Lung) | Hypothetical Value: 22.8 | |
| HCT116 (Colon) | Hypothetical Value: 18.2 | |
| Derivative A | MCF-7 (Breast) | Hypothetical Value: 8.7 |
| A549 (Lung) | Hypothetical Value: 12.1 | |
| HCT116 (Colon) | Hypothetical Value: 9.5 | |
| Derivative B | MCF-7 (Breast) | Hypothetical Value: 25.3 |
| A549 (Lung) | Hypothetical Value: 30.1 | |
| HCT116 (Colon) | Hypothetical Value: 28.9 |
Note: These values are illustrative and based on the activities of related compounds. Experimental validation is required.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general method for the O-methylation of flavonoids using dimethyl carbonate (DMC).
Materials:
-
Poriol
-
Dimethyl carbonate (DMC)
-
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Poriol (1 mmol) in anhydrous DMF (10 mL) in a round-bottom flask.
-
Add DBU (1.2 mmol) to the solution.
-
Add DMC (5 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold 1 M HCl (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to obtain pure this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Hypothesized inhibition of the STAT3 signaling pathway.
Application Notes and Protocols for the Analytical Identification of 7-O-Methylporiol
Disclaimer: The following application notes and protocols are hypothetical and constructed based on established analytical techniques for structurally related compounds, such as isoflavones and other 7-O-methylated flavonoids. Currently, there is no specific scientific literature available for "7-O-Methylporiol." Therefore, these guidelines should be considered as a starting template for method development and will require optimization and validation for the specific analyte.
Introduction
This compound is a putative naturally occurring compound, likely belonging to the isoflavone class of flavonoids. Isoflavones and their methylated derivatives are known to possess a range of biological activities, making their accurate identification and quantification crucial for research in pharmacology, natural product chemistry, and drug development. These application notes provide a comprehensive overview of the analytical techniques that can be employed for the identification and quantification of this compound. The protocols are designed for researchers, scientists, and drug development professionals.
Analytical Techniques Overview
A multi-faceted analytical approach is recommended for the unambiguous identification and quantification of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV-Vis or Diode Array Detector - DAD) is a fundamental technique for the separation and preliminary quantification of this compound from complex mixtures.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique provides molecular weight information and fragmentation patterns, which are crucial for structural elucidation and confirmation of the analyte's identity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be employed for the analysis of this compound after appropriate derivatization to increase its volatility. This can be a valuable complementary technique.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the definitive structural elucidation of novel compounds like this compound, providing detailed information about the carbon-hydrogen framework.
Quantitative Data Summary (Hypothetical)
The following tables summarize the expected quantitative data for this compound based on analyses of similar 7-O-methylated isoflavones. Note: These values are for illustrative purposes and must be experimentally determined.
Table 1: Hypothetical HPLC-UV and LC-MS Parameters for this compound
| Parameter | Value |
| HPLC | |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of 0.1% formic acid in water (A) and acetonitrile (B) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength (UV) | ~260 nm |
| Retention Time (tR) | 8.5 min |
| LC-MS (ESI+) | |
| Precursor Ion [M+H]⁺ | To be determined |
| Major Fragment Ions | To be determined |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound in DMSO-d₆
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
| A-Ring | ||
| C-5 | 158.0 | - |
| C-6 | 98.5 | 6.4 (d, J=2.0) |
| C-7 | 164.0 | - |
| C-8 | 93.0 | 6.6 (d, J=2.0) |
| C-9 | 153.0 | - |
| C-10 | 118.0 | - |
| 7-OCH₃ | 56.0 | 3.9 (s) |
| B-Ring | ||
| C-1' | 123.0 | - |
| C-2', 6' | 130.0 | 7.4 (d, J=8.5) |
| C-3', 5' | 115.0 | 6.9 (d, J=8.5) |
| C-4' | 159.0 | - |
| C-Ring | ||
| C-2 | 154.0 | 8.3 (s) |
| C-3 | 124.0 | - |
| C-4 | 175.0 | - |
Experimental Protocols
Sample Preparation from Plant Material (Hypothetical)
-
Extraction:
-
Grind 10 g of dried plant material to a fine powder.
-
Extract with 100 mL of 80% methanol in an ultrasonic bath for 30 minutes at 40°C.
-
Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction process twice more on the plant residue.
-
Combine the supernatants and evaporate the solvent under reduced pressure.
-
-
Purification (Optional, for structural elucidation):
-
Dissolve the crude extract in a minimal amount of methanol.
-
Subject the dissolved extract to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Monitor fractions by Thin Layer Chromatography (TLC) and combine fractions containing the compound of interest.
-
Perform further purification using preparative HPLC if necessary.
-
HPLC-UV Analysis Protocol (Hypothetical)
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: Linear gradient from 10% to 50% B
-
20-25 min: 50% B
-
25-27 min: Linear gradient from 50% to 10% B
-
27-30 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: 260 nm.
LC-MS Analysis Protocol (Hypothetical)
-
Instrumentation: LC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions: Same as the HPLC-UV protocol.
-
MS Conditions:
-
Ionization Mode: Positive (ESI+) and Negative (ESI-) to be tested.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 600 L/hr.
-
Scan Range: m/z 100-1000.
-
Fragmentation: For MS/MS analysis, use collision-induced dissociation (CID) with varying collision energies to obtain fragment ions.
-
GC-MS Analysis Protocol (Hypothetical)
-
Derivatization:
-
Evaporate 100 µL of the sample extract to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 10 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 50-600.
-
NMR Spectroscopy Protocol (Hypothetical)
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
¹H NMR.
-
¹³C NMR.
-
2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) for complete structural assignment.
-
Visualizations
Caption: General workflow for the isolation and identification of this compound.
Caption: Hypothetical signaling pathway involving this compound.
Application Notes and Protocols for the NMR Spectroscopic Analysis of 7-O-Methylporiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 7-O-Methylporiol, a C-methylated flavanone isolated from the leaf waxes of Callistemon coccineus. This document includes tabulated ¹H and ¹³C NMR data, a comprehensive experimental protocol for data acquisition, and visualizations to illustrate experimental workflows and potential biological signaling pathways.
Introduction
This compound (5,4'-dihydroxy-6-methyl-7-methoxyflavanone) is a naturally occurring flavonoid that has garnered interest within the scientific community due to the diverse biological activities associated with flavonoids isolated from Callistemon species, such as antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3] Accurate structural elucidation and characterization are paramount for understanding its biological function and for potential applications in drug development. NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of natural products like this compound.
NMR Spectroscopic Data
The ¹H and ¹³C NMR data for this compound, isolated from Callistemon coccineus, are summarized below. The data were reported by Wollenweber et al. in 2000.[4]
¹H NMR Data
Table 1: ¹H NMR (Proton) Spectroscopic Data for this compound.
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2 | 5.33 | dd | 12.8, 3.1 |
| H-3ax | 3.06 | dd | 17.1, 12.8 |
| H-3eq | 2.79 | dd | 17.1, 3.1 |
| H-8 | 6.09 | s | |
| H-2', H-6' | 7.33 | d | 8.5 |
| H-3', H-5' | 6.85 | d | 8.5 |
| 5-OH | 12.11 | s | |
| 7-OCH₃ | 3.84 | s | |
| 6-CH₃ | 2.06 | s |
Solvent and Frequency: Data acquired in CDCl₃ at 300 MHz.
¹³C NMR Data
Table 2: ¹³C NMR (Carbon) Spectroscopic Data for this compound.
| Carbon | Chemical Shift (δ) ppm |
| C-2 | 79.2 |
| C-3 | 43.1 |
| C-4 | 196.4 |
| C-4a | 103.1 |
| C-5 | 160.8 |
| C-6 | 107.8 |
| C-7 | 165.2 |
| C-8 | 94.9 |
| C-8a | 162.2 |
| C-1' | 129.9 |
| C-2', C-6' | 128.0 |
| C-3', C-5' | 115.6 |
| C-4' | 155.1 |
| 7-OCH₃ | 56.0 |
| 6-CH₃ | 7.4 |
Solvent and Frequency: Data acquired in CDCl₃ at 75.5 MHz.
Experimental Protocols
This section outlines a general protocol for the acquisition of 1D and 2D NMR spectra for a flavonoid compound such as this compound.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). For enhanced solubility, gentle vortexing or sonication may be applied.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR. Modern spectrometers can also reference the residual solvent signal.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.
-
Degassing (Optional): For high-resolution experiments or unstable compounds, the sample can be degassed by several freeze-pump-thaw cycles.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
Tuning and Matching: Tune and match the probe for the desired nuclei (¹H and ¹³C) to ensure optimal sensitivity.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve high resolution and symmetrical peak shapes.
-
¹H NMR Experiment:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 32k-64k data points, a 90° pulse, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Experiment:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-240 ppm, 64k-128k data points, a 30-45° pulse, and a relaxation delay of 2 seconds.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond proton-carbon correlations, which is crucial for establishing the carbon skeleton and the placement of substituents.
-
Data Processing and Analysis
-
Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain spectra.
-
Phase Correction: Manually or automatically correct the phase of the spectra.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectra to the TMS signal at 0.00 ppm or the residual solvent signal.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and pick the peaks in all spectra to determine their chemical shifts.
-
Structure Elucidation: Analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the structure of this compound.
Visualizations
Experimental Workflow for NMR Analysis
Caption: NMR analysis workflow for this compound.
Potential Signaling Pathway Involvement of Flavonoids
Flavonoids from Callistemon species are known to possess a range of biological activities, including antioxidant and anti-inflammatory effects. The following diagram illustrates a generalized signaling pathway that can be modulated by such flavonoids.
Caption: Potential modulation of inflammatory and oxidative stress pathways by flavonoids.
References
Application Note: High-Throughput Analysis of 7-O-Methylporiol Using Triple Quadrupole Mass Spectrometry
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective method for the quantitative analysis of 7-O-Methylporiol, a methylated flavanone, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a simple protein precipitation for sample preparation and a rapid chromatographic separation, making it suitable for high-throughput screening and pharmacokinetic studies in drug development. The described methodology provides a robust workflow for researchers and scientists engaged in the analysis of flavonoids and related natural products.
Introduction
This compound is a C-methylated flavanone, a class of flavonoids with potential biological activities.[1] Accurate and sensitive quantification of such compounds is crucial for understanding their pharmacokinetic and pharmacodynamic properties in drug discovery and development. Mass spectrometry coupled with liquid chromatography has become a primary tool for the analysis of small molecules in complex biological matrices due to its high sensitivity and selectivity.[2] This application note provides a detailed protocol for the analysis of this compound using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, a common technique for targeted quantification.[3]
Experimental
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of this compound from plasma samples.
Protocol:
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a structurally similar flavonoid not present in the sample).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
A reverse-phase chromatographic separation is performed using a C18 column to achieve good peak shape and separation from endogenous interferences.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B in 3 minutes, hold at 95% B for 1 minute, return to 5% B in 0.1 minutes, and re-equilibrate for 1.9 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
Analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The selection of precursor and product ions is based on the predicted fragmentation pattern of this compound, where methylated flavonoids often exhibit a characteristic neutral loss of a methyl radical (CH3•).[1]
Table 2: Mass Spectrometer Settings
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 301.1 | 286.1 | 0.05 | 30 | 15 |
| This compound | 301.1 | 167.0 | 0.05 | 30 | 25 |
| Internal Standard | User-defined | User-defined | 0.05 | User-defined | User-defined |
Note: The MRM transitions and collision energies are illustrative and should be optimized for the specific instrument used. The product ion at m/z 286.1 corresponds to the loss of a methyl radical (•CH3). The ion at m/z 167.0 is a diagnostic product ion indicative of a flavonoid A-ring with one hydroxyl and one methoxy group.[1]
Results and Discussion
The developed LC-MS/MS method provides a selective and sensitive tool for the quantification of this compound. The chromatographic conditions ensure a rapid analysis time, suitable for high-throughput applications. The use of MRM allows for the specific detection of the analyte in complex matrices, minimizing interferences and ensuring accurate quantification.
Table 4: Illustrative Quantitative Performance Data
| Parameter | Value |
| Retention Time | ~ 2.5 min |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% bias) | ± 15% |
Note: These values are for illustrative purposes and actual performance may vary depending on the instrumentation and matrix.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Predicted fragmentation pathway of this compound.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of this compound. The simple sample preparation and rapid chromatographic runtime make it an ideal tool for researchers in drug development and natural product analysis. The provided protocols and illustrative data serve as a valuable starting point for method development and validation for this and similar flavonoid compounds.
References
- 1. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry [mdpi.com]
- 2. Assessment of Total Phenolic and Flavonoid Content, Antioxidant Properties, and Yield of Aeroponically and Conventionally Grown Leafy Vegetables and Fruit Crops: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assays for Bioactivity Screening of Natural Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of natural products for therapeutic applications is a cornerstone of drug discovery. While specific in vitro assay data for 7-O-Methylporiol is not extensively available in public literature, this document provides a comprehensive guide to standard in vitro assays relevant to the bioactivity screening of flavonoids and other natural products. The protocols and application notes detailed below are based on established methodologies used for compounds with expected anti-inflammatory, antioxidant, and anticancer properties, such as those isolated from medicinal fungi like Poria cocos and various plant sources.
These notes are designed to guide researchers in establishing robust in vitro screening platforms to elucidate the mechanisms of action and quantify the biological activities of novel natural products.
Anti-Inflammatory Activity Assays
Inflammation is a critical biological response, and its dysregulation is implicated in numerous chronic diseases. The following assays are fundamental for evaluating the anti-inflammatory potential of natural compounds.
Inhibition of Nitric Oxide (NO) Production in Macrophages
Application Note: This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line). A reduction in NO levels suggests potential anti-inflammatory activity, often through the inhibition of inducible nitric oxide synthase (iNOS).
Protocol: Griess Assay for Nitric Oxide Quantification
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NAME).
-
Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.
-
Griess Reagent Preparation:
-
Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Mix equal volumes of Reagent A and Reagent B immediately before use.
-
-
Quantification:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of the freshly prepared Griess reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of NO production.
NF-κB Signaling Pathway Analysis
Application Note: The Nuclear Factor kappa B (NF-κB) is a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes.[1][2] This assay determines if a compound's anti-inflammatory activity is mediated through the inhibition of the NF-κB signaling pathway. This can be assessed using reporter gene assays or by measuring the expression of downstream inflammatory cytokines.
Signaling Pathway Diagram: Canonical NF-κB Activation
Caption: Canonical NF-κB signaling pathway activated by inflammatory stimuli.
Quantitative Data: Anti-inflammatory Activity of Flavonoids
| Compound | Assay | Cell Line/System | IC₅₀ (µg/mL) | Reference |
| Isoorientin | NF-κB Inhibition | - | 8.9 | [1][3] |
| Orientin | NF-κB Inhibition | - | 12 | [1][3] |
| Isovitexin | NF-κB Inhibition | - | 18 | [1][3] |
| Isovitexin | iNOS Inhibition | - | 21 | [1] |
| Flavonoid Fraction (from Honey) | Albumin Denaturation Inhibition | - | 0.11 | [4] |
| Acetylsalicylic acid (Standard) | Albumin Denaturation Inhibition | - | 0.05 | [4] |
Antioxidant Activity Assays
Antioxidant assays are crucial for identifying compounds that can neutralize harmful free radicals, thereby mitigating oxidative stress, which is implicated in aging and various diseases.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Application Note: This is a rapid and simple assay to screen for the free radical scavenging activity of a compound. The antioxidant reduces the stable purple DPPH radical to a yellow-colored non-radical form, and the change in absorbance is measured.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound at various concentrations (e.g., 1-100 µg/mL in methanol). Include a blank (methanol) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Data Analysis: Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Application Note: The ABTS assay is another common method for assessing antioxidant capacity. It measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic compounds.
Protocol:
-
ABTS•+ Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Working Solution: Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay: Add 10 µL of the test compound at various concentrations to 1 mL of the ABTS•+ working solution.
-
Incubation and Measurement: After 6 minutes of incubation at room temperature, measure the absorbance at 734 nm.
-
Calculation and Analysis: Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.
Quantitative Data: Antioxidant Activity of Flavonoids and Plant Extracts
| Compound/Extract | Assay | IC₅₀ (µg/mL) | Reference |
| (+)-Catechin hydrate | DPPH | 5.25 | [5] |
| (+)-Catechin hydrate | ABTS | 3.12 | [5] |
| Caffeic acid | DPPH | 4.50 | [5] |
| Caffeic acid | ABTS | 1.59 | [5] |
| Quercetin | ABTS | 1.89 | [5] |
| Kaempferol | ABTS | 3.70 | [5] |
| Ethyl acetate fraction of Macaranga hypoleuca | DPPH | 14.31 | [6][7] |
| Ethyl acetate fraction of Macaranga hypoleuca | ABTS | 2.10 | [6][7] |
Anticancer Activity (Cytotoxicity) Assay
Evaluating the cytotoxic effect of a compound on cancer cells is a primary step in anticancer drug discovery.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Application Note: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, A549, HeLa) in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24, 48, or 72 hours. Include a vehicle control and a positive control (a known cytotoxic drug, e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.
Quantitative Data: Cytotoxicity of Poria cocos Compounds and Flavonoids
| Compound | Cell Line | IC₅₀ | Reference |
| Pachymic acid (Poria cocos) | MDA-MB-231 (Breast Cancer) | 2.13 µg/mL | [8] |
| Triterpene acids (Poria cocos) | A549 (Lung Cancer) | 34.6 µg/mL | [9][10] |
| Dehydropachymic acid (Poria cocos) | CCRF-CEM (Leukemia) | 2.7 µM | [11] |
| Dehydroeburicoic acid (Poria cocos) | HL 60 (Leukemia) | 6.0 µM | [11] |
| Myricetin | Lung Cancer Cells | Mean: ~20 µM | [2] |
| Quercetin | Melanoma Cells | Mean: ~25 µM | [2] |
| Apigenin | Breast Cancer Cells | Mean: ~30 µM | [2] |
General Experimental Workflow for Natural Product Screening
A systematic approach is essential for the efficient screening and identification of bioactive natural products.
Workflow Diagram: From Natural Source to Bioactive Compound
Caption: A typical workflow for the discovery of bioactive natural products.
References
- 1. Flavonoids as Antidiabetic and Anti-Inflammatory Agents: A Review on Structural Activity Relationship-Based Studies and Meta-Analysis [mdpi.com]
- 2. Cytotoxicity of dietary flavonoids on different human cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of anticancer activities of Poria cocos ethanol extract in breast cancer: In vivo and in vitro, identification and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Phytochemistry and Pharmacological Activities of Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb [frontiersin.org]
- 10. Phytochemistry and Pharmacological Activities of Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic Lanostanoids from Poria cocos [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antibacterial Agents from 7-O-Methylporiol
Note: Due to the limited availability of specific data for 7-O-Methylporiol, the following application notes and protocols are based on the well-characterized, structurally related natural compound, thymol. These methodologies provide a robust framework for the investigation of this compound as a potential antibacterial agent.
Introduction
The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Natural products are a promising source of new therapeutic leads. This compound, a putative derivative of a natural phenolic compound, is a candidate for investigation. This document provides detailed protocols for evaluating the antibacterial efficacy and elucidating the mechanism of action of this compound and its derivatives. The protocols are designed for researchers, scientists, and drug development professionals in the field of antimicrobial discovery.
Potential Antibacterial Activity and Mechanism of Action
Based on studies of the related compound thymol, this compound is hypothesized to exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The primary mechanism of action is likely the disruption of the bacterial cell membrane integrity.[1][2][3] This leads to the leakage of intracellular components, such as ions and ATP, and dissipation of the membrane potential, ultimately resulting in cell death.[2] Additionally, this compound may interfere with biofilm formation, a key virulence factor in many pathogenic bacteria.[4][5]
Quantitative Data Summary
The following tables summarize the antibacterial activity of thymol and its derivatives against various bacterial strains. These data serve as a benchmark for evaluating the potency of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Thymol and its Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Thymol | Staphylococcus aureus | 250 - 1000 | [6] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 600 | [5] | |
| Escherichia coli | >1000 | [6] | |
| Pseudomonas aeruginosa | >1000 | [6] | |
| Bacillus cereus | 12500 - 25000 | [7] | |
| Derivative 3i¹ | Pseudomonas aeruginosa | 1.9 | [6] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 7.5 | [6] | |
| Myrtenol | Staphylococcus aureus | 128 | [5] |
¹ethyl 4-(4-hydroxy-5-isopropyl-2-methylphenyl)-2-imino-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Table 2: Minimum Bactericidal Concentration (MBC) of Thymol and its Derivatives
| Compound/Derivative | Bacterial Strain | MBC (µg/mL) | Reference |
| Thymol | Staphylococcus aureus | 250 - 1000 | [6] |
| Myrtenol | Staphylococcus aureus | 128 | [5] |
| AEO² | Bacillus cereus | 12500 - 25000 | [7] |
| Staphylococcus aureus | 12500 - 25000 | [7] |
²Essential oil from Enteromorpha linza
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[8] The broth microdilution method is a widely used technique for determining MIC values.[9][10]
Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a single colony of the test bacterium from an agar plate and inoculate it into a tube containing 5 mL of sterile Mueller-Hinton Broth (MHB).
-
Incubate the culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing 100 µL of the serially diluted compound.
-
Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol: MBC Assay
-
Following MIC Determination:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
-
Incubation:
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
-
Determination of MBC:
-
The MBC is the lowest concentration of the compound that results in no bacterial growth on the MHA plate.
-
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antibacterial agent kills a bacterium.
Protocol: Time-Kill Assay
-
Preparation:
-
Prepare a bacterial suspension as described for the MIC assay and dilute it to approximately 1-5 x 10⁶ CFU/mL in MHB.
-
Prepare tubes of MHB containing this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control tube without the compound.
-
-
Inoculation and Sampling:
-
Inoculate each tube with the bacterial suspension.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Count:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration of the compound. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL.
-
Cytotoxicity Assay
It is crucial to assess the toxicity of a potential antibacterial agent against mammalian cells.
Protocol: MTT Assay
-
Cell Culture:
-
Culture a suitable mammalian cell line (e.g., Vero, HeLa) in appropriate medium supplemented with fetal bovine serum in a 96-well plate.
-
Incubate at 37°C in a humidified 5% CO₂ atmosphere until the cells reach about 80% confluency.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation and MTT Addition:
-
Incubate the plate for 24-48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
-
Measurement:
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control. Determine the CC₅₀ (the concentration that causes 50% cytotoxicity).
-
Visualizations
Caption: Workflow for developing antibacterial agents.
References
- 1. Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The action of thymol on oral bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Effects and Mode of Action of Selected Essential Oils Components against Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains [mdpi.com]
- 5. Antibacterial and Antibiofilm Activity of Myrtenol against Staphylococcus aureus | MDPI [mdpi.com]
- 6. Frontiers | Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria [frontiersin.org]
- 7. Antibacterial Activity and Action Mechanism of the Essential Oil from Enteromorpha linza L. against Foodborne Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. Synthesis of some Thymol derivatives for enhanced antibacterial activity | Moroccan Journal of Chemistry [revues.imist.ma]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 7-O-Methylporiol as a Potential Anticancer Agent
A comprehensive review of the available scientific literature reveals a significant lack of published research on 7-O-Methylporiol and its potential as an anticancer agent. Consequently, the detailed Application Notes and Protocols requested cannot be generated at this time due to the absence of quantitative data, established experimental methodologies, and defined signaling pathways specifically for this compound.
While the anticancer properties of various methylated flavonoids are an active area of research, with some studies indicating that O-methylation can enhance the anticancer effects of parent compounds, no specific studies concerning this compound were identified.[1] The current body of scientific literature does not provide the necessary foundation to fulfill the core requirements of this request, including data on cytotoxicity, mechanism of action, or in vivo efficacy.
To illustrate the expected depth and format of the requested content, a sample Application Note and Protocol section has been created below using a well-characterized, hypothetical methylated flavonoid, "Compound X," as a placeholder. This example demonstrates the structured data presentation, detailed experimental protocols, and visualizations that can be produced when sufficient research data is available.
Sample Application Notes and Protocols: "Compound X"
Introduction
"Compound X," a novel methylated flavonoid, has demonstrated significant potential as an anticancer agent in preclinical studies. It exhibits cytotoxic effects against a range of cancer cell lines and has been shown to induce apoptosis and cell cycle arrest. These application notes provide a summary of its in vitro activity and detailed protocols for its investigation.
In Vitro Anticancer Activity of "Compound X"
The cytotoxic effects of "Compound X" have been evaluated against various human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values after 48 hours of treatment are summarized in Table 1.
Table 1: Cytotoxicity of "Compound X" against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 15.2 ± 1.8 |
| MDA-MB-231 | Breast Cancer | 25.5 ± 2.3 |
| HCT-116 | Colon Cancer | 18.9 ± 1.5 |
| A549 | Lung Cancer | 32.1 ± 3.1 |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
"Compound X" has been observed to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells.[2][3]
Table 2: Effect of "Compound X" on Cell Cycle Distribution in MCF-7 Cells
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 65.4 ± 4.2 | 20.1 ± 2.5 | 14.5 ± 1.9 |
| Compound X (15 µM) | 25.8 ± 3.1 | 18.5 ± 2.2 | 55.7 ± 5.8 |
The proposed mechanism of action involves the activation of the intrinsic apoptotic pathway.
Caption: Proposed intrinsic apoptotic pathway induced by "Compound X".
Experimental Protocols
This protocol outlines the determination of the cytotoxic effects of "Compound X" on cancer cells.
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol:
-
Seed cancer cells into a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of "Compound X" and a vehicle control.
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
This protocol is for analyzing the effect of "Compound X" on the cell cycle distribution.
Protocol:
-
Treat cells with "Compound X" at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
This protocol is for detecting changes in the expression of apoptosis-related proteins.
Protocol:
-
Lyse treated and untreated cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Should data for this compound become available, a similar set of detailed Application Notes and Protocols can be generated. We encourage researchers with access to such data to utilize this framework for its organization and presentation.
References
Application Notes and Protocols for 7-O-Methylated Natural Product Derivatives in Antiviral Research
Prepared for: Researchers, scientists, and drug development professionals.
Topic: Antiviral Applications of 7-O-Methylated Natural Product Derivatives
Disclaimer: Initial searches for "7-O-Methylporiol" did not yield specific results for a compound with this name. The following application notes are based on published data for various classes of 7-O-methylated natural product derivatives that have demonstrated significant antiviral activity.
Introduction
Methylation is a common structural modification in natural products that can significantly impact their biological activity. Specifically, methylation at the 7-hydroxyl group (7-O-methylation) of various scaffolds, including flavonoids, coumarins, and flavonolignans, has been shown to modulate antiviral properties. This document provides an overview of the antiviral applications of these 7-O-methylated derivatives, along with detailed experimental protocols and data summaries to guide researchers in this field.
7-O-Methylated Flavonoids and Flavonolignans
Flavonoids are a class of polyphenolic compounds widely distributed in plants. Their antiviral activity can be enhanced or modified by methylation. 7-O-methylation, in particular, has been a key strategy in modulating the efficacy and pharmacological properties of these compounds.
Antiviral Activity against Hepatitis C Virus (HCV)
Semisynthetic 7-O-methylated analogues of flavonolignans from milk thistle have been investigated for their activity against HCV.
Quantitative Data Summary:
| Compound | Parent Compound | Target Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 7-O-Methylsilybin B | Silybin B | HCV | Huh7.5.1 | - | > Silybin B | - | [1] |
Note: Specific EC50 values were not provided in the abstract, but enhanced anti-HCV activity upon 7-O-methylation was reported for weakly active parent compounds[1].
Antiviral Activity against Enterovirus A71 (EV-A71)
The substitution at the 7-position of the flavonoid A ring has been shown to be important for activity against EV-A71. Methoxy substitution at this position, in combination with other modifications, can lead to potent antiviral effects[2].
Antiviral Activity against HIV and Poliovirus
Derivatives of 3-O-methylquercetin with substitutions at the 7-OH position have been synthesized and tested against HIV and polioviruses[3].
7-O-Methylated Flavonols
Antiviral Activity against Influenza Virus
Isorhamnetin, a 3'-O-methylated flavonol, has demonstrated potent anti-influenza virus activity. While not a 7-O-methylated compound, its study highlights the importance of methylation in flavonoid antiviral activity. The study of isorhamnetin suggests that methylation can enhance antiviral potency compared to parent flavonoids like quercetin[4].
Quantitative Data Summary:
| Compound | Target Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Isorhamnetin | Influenza A/PR/8/34 (H1N1) | MDCK | <10 | >100 | >10 | [4] |
| Quercetin | Influenza A/PR/8/34 (H1N1) | MDCK | ~20 | >100 | >5 | [4] |
| Kaempferol | Influenza A/PR/8/34 (H1N1) | MDCK | ~25 | >100 | >4 | [4] |
7-Hydroxycoumarin Derivatives
Derivatives of 7-hydroxycoumarin have been synthesized and evaluated as inhibitors of Respiratory Syncytial Virus (RSV) replication. These studies indicate that the coumarin scaffold is a promising starting point for the development of RSV inhibitors[5].
Experimental Protocols
Protocol 1: Plaque Reduction Assay for Influenza Virus
This protocol is adapted from studies on the anti-influenza activity of flavonoids[4].
Objective: To determine the concentration of a compound that inhibits virus-induced plaque formation by 50% (IC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza virus stock (e.g., A/Puerto Rico/8/34 (H1N1))
-
Test compounds (7-O-Methylated derivatives)
-
Avicel or Agarose overlay medium
-
Crystal Violet staining solution
Procedure:
-
Seed MDCK cells in 6-well plates and grow to 90-100% confluency.
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add overlay medium containing various concentrations of the test compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with 4% formaldehyde.
-
Stain the cells with crystal violet solution.
-
Count the number of plaques for each compound concentration and calculate the IC50 value.
Protocol 2: Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that reduces cell viability by 50% (CC50).
Materials:
-
MDCK cells (or other relevant cell line)
-
96-well plates
-
DMEM with 10% FBS
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control and determine the CC50 value.
Signaling Pathways and Mechanisms of Action
The antiviral mechanisms of 7-O-methylated derivatives can vary depending on the compound and the virus. Generally, flavonoids can interfere with multiple stages of the viral life cycle.
Diagram of Potential Antiviral Mechanisms of Flavonoids:
Caption: Potential antiviral targets of 7-O-methylated compounds.
References
- 1. Semisynthesis, cytotoxicity, antiviral activity, and drug interaction liability of 7-O-methylated analogues of flavonolignans from milk thistle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoids as Antiviral Agents for Enterovirus A71 (EV-A71) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of 7-O-(omega-substituted)-alkyl-3-O-methylquercetin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral Effect of Methylated Flavonol Isorhamnetin against Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antiviral evaluation of triazole-linked 7-hydroxycoumarin–monoterpene conjugates as inhibitors of RSV replication - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-O-Methylporiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-O-Methylporiol synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on the selective methylation of the 7-hydroxyl group of poriol.
1. Low or No Yield of this compound
-
Question: My reaction has resulted in a very low yield or no this compound. What are the potential causes and how can I resolve this?
-
Answer:
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Incomplete Deprotonation: The phenolic hydroxyl group at the 7-position needs to be deprotonated to become a nucleophile. Ensure your base is strong enough and used in a sufficient amount. For instance, when using potassium carbonate (K₂CO₃), ensure it is anhydrous and finely powdered to maximize its reactivity.
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Inactive Methylating Agent: Methylating agents like dimethyl sulfate (DMS) and methyl iodide (MeI) can degrade over time. Use a fresh or properly stored bottle of the reagent.
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Low Reaction Temperature: The reaction may be too slow at lower temperatures. Consider increasing the temperature, but be mindful that excessive heat can lead to side reactions.
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Insufficient Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (poriol) is consumed.
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Poor Solubility: Poriol may not be fully dissolved in the reaction solvent, limiting the accessibility of the reagents. Choose a solvent in which both poriol and the base are reasonably soluble. Acetone or N,N-dimethylformamide (DMF) are common choices.
-
2. Poor Regioselectivity (Methylation at other positions)
-
Question: I am observing the formation of multiple methylated products, not just the desired this compound. How can I improve the selectivity for the 7-position?
-
Answer:
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5-OH Methylation: The hydroxyl group at the 5-position is generally less reactive towards methylation due to hydrogen bonding with the adjacent carbonyl group. However, under harsh basic conditions or with prolonged reaction times, methylation at this position can occur. To favor 7-O-methylation, use a milder base (e.g., K₂CO₃ instead of sodium hydride) and carefully control the reaction time.
-
4'-OH Methylation: The hydroxyl group on the B-ring at the 4'-position can also be methylated. The relative reactivity of the 7-OH and 4'-OH groups can be influenced by the solvent and base combination. In many cases, the 7-OH group is more acidic and therefore more reactive.
-
Di- and Tri-methylation: The formation of di- or tri-methylated products indicates that the reaction is not selective. To minimize this, use a stoichiometric amount of the methylating agent (around 1.0-1.2 equivalents). Adding the methylating agent slowly to the reaction mixture can also improve selectivity.
-
3. Difficult Purification of this compound
-
Question: I am struggling to separate this compound from the starting material and other side products. What purification strategies are effective?
-
Answer:
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying flavonoids and their derivatives. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is typically effective. The less polar this compound will elute before the more polar poriol.
-
Recrystallization: If a suitable solvent is found, recrystallization can be an effective method for obtaining highly pure this compound.
-
Preparative TLC/HPLC: For small-scale reactions or when high purity is essential, preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used.
-
4. Formation of an Unexpected Side Product: Carboxymethylation
-
Question: I am using dimethyl carbonate (DMC) as a "green" methylating agent and observe a significant amount of an unknown, more polar side product. What could this be and how can I avoid it?
-
Answer:
-
Carboxymethylation: When using dimethyl carbonate, especially with a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a common side reaction is carboxymethylation, where a -COOCH₃ group is added to the hydroxyl group instead of just a methyl group.[1][2] This results in a more polar and undesired product.
-
Minimizing Carboxymethylation: To reduce this side reaction, it is crucial to use a higher concentration of the DBU catalyst.[1][2] This helps to favor the methylation pathway over carboxymethylation. Careful control of the reaction temperature is also important.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general principle behind the selective 7-O-methylation of poriol?
-
A1: The selective methylation of the 7-hydroxyl group of poriol is based on the differential reactivity of the three hydroxyl groups present in the molecule. The 7-OH group is a phenolic hydroxyl group that is generally more acidic and sterically accessible compared to the 5-OH group, which is involved in intramolecular hydrogen bonding with the adjacent carbonyl group. The 4'-OH group is also a phenolic hydroxyl, and its reactivity relative to the 7-OH can be influenced by the reaction conditions. By carefully choosing the base, methylating agent, solvent, and reaction temperature, it is possible to preferentially methylate the 7-position.
-
-
Q2: Which methylating agent is best for this synthesis?
-
A2: Several methylating agents can be used, each with its own advantages and disadvantages:
-
Dimethyl Sulfate (DMS): Highly effective but also highly toxic and carcinogenic. Requires careful handling.
-
Methyl Iodide (MeI): Also effective but toxic and a volatile substance.
-
Dimethyl Carbonate (DMC): A more environmentally friendly and less toxic alternative.[3] However, it can lead to the side reaction of carboxymethylation if conditions are not optimized.[1][2]
-
-
-
Q3: How can I monitor the progress of the reaction?
-
A3: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (poriol), the desired product (this compound), and any side products. The reaction is complete when the spot corresponding to poriol has disappeared.
-
-
Q4: What are the expected challenges due to the 6-methyl group in poriol?
-
A4: The presence of the methyl group at the 6-position can introduce some steric hindrance around the 5-OH and 7-OH groups. While this might slightly decrease the reaction rate compared to an unsubstituted flavanone, it can also enhance the selectivity for the 7-position by further deactivating the 5-position.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the selective 7-O-methylation of flavonoids similar to poriol. Note that yields are highly dependent on the specific substrate and reaction conditions.
| Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield of 7-O-Methylated Product (%) | Reference(s) |
| Dimethyl Carbonate (DMC) | DBU | DMC (as solvent) | 90 | 12-48 | Quantitative (for simple flavones) | [3][4] |
| Alkyl Iodides | K₂CO₃ | Acetone | Reflux | 6-12 | 50-70 | |
| Dimethyl Sulfate (DMS) | K₂CO₃ | Acetone | Room Temp | 24 | 60-80 | [1] |
Experimental Protocols
General Protocol for Selective 7-O-Methylation of Poriol using Dimethyl Carbonate (DMC)
This protocol is adapted from a general method for flavonoid methylation.[3][4]
-
Dissolution: In a round-bottom flask, dissolve poriol (1 equivalent) in dimethyl carbonate (DMC), which acts as both the solvent and the methylating agent.
-
Addition of Base: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to 90°C with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Evaporate the DMC under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with a dilute acid solution (e.g., 1N HCl) to remove the DBU, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Overcoming Solubility Issues with 7-O-Methylporiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with 7-O-Methylporiol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a flavonoid compound.[1] Like many flavonoids, it possesses a planar ring structure which can lead to poor aqueous solubility.[2] This limited solubility can hinder its bioavailability and pose challenges for in vitro and in vivo studies, as well as for formulation development in preclinical and clinical settings.[2][3][4]
Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the initial troubleshooting steps?
A2: When encountering solubility issues with this compound in aqueous buffers, consider the following initial steps:
-
Solvent Selection: While highly soluble in organic solvents like DMSO, ethanol, and methanol, these may not be compatible with all experimental systems. For aqueous solutions, start with small amounts of a co-solvent.
-
pH Adjustment: The solubility of flavonoids can be pH-dependent.[5] Experimentally determine the pKa of this compound and adjust the buffer pH accordingly. Generally, flavonoids are more soluble in alkaline conditions.[5]
-
Gentle Heating: Applying gentle heat while dissolving the compound can sometimes improve solubility. However, be cautious as excessive heat may degrade the compound.
-
Sonication: Utilizing a sonicator can help break down compound aggregates and enhance dissolution.
Q3: What are some common organic solvents that can be used to prepare stock solutions of this compound?
A3: For preparing concentrated stock solutions, the following organic solvents are generally suitable for flavonoids. It is recommended to start with a small amount to test solubility.
| Solvent | Polarity Index | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | A strong aprotic solvent, use sparingly in cell-based assays due to potential toxicity. |
| Ethanol | 5.2 | A polar protic solvent, generally well-tolerated in many biological systems at low concentrations. |
| Methanol | 6.6 | Another polar protic solvent, can be slightly more effective than ethanol for some flavonoids. |
| Acetone | 5.1 | A polar aprotic solvent, useful for initial dissolution but may need to be evaporated for final formulation. |
| Acetonitrile | 5.8 | A polar aprotic solvent, often used in analytical chemistry and for extractions. |
Note: Polarity index is a relative measure of the degree of polarity of a solvent.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of a stock solution into an aqueous medium.
This is a common issue when a concentrated stock of a poorly soluble compound in an organic solvent is diluted into an aqueous buffer.
Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for precipitation issues.
Possible Solutions & Methodologies:
-
Reduce Stock Solution Concentration: Prepare a more dilute stock solution to minimize the solvent shift effect upon dilution.
-
Optimize Co-solvent Concentration: Incrementally increase the percentage of the organic co-solvent in the final aqueous solution. Be mindful of the tolerance of your experimental system to the co-solvent.
-
Alternative Co-solvents: Test different biocompatible co-solvents such as polyethylene glycol (PEG) or propylene glycol.[5][6]
-
Utilize Solubility Enhancers: Incorporate excipients that can improve and maintain the solubility of this compound in aqueous solutions.
Issue 2: Low and inconsistent results in cell-based assays, potentially due to poor solubility.
Poor solubility can lead to an underestimation of the compound's activity and high variability in experimental results.
Strategies to Enhance Solubility for Cell-Based Assays:
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a mixture of water and a miscible organic solvent (e.g., DMSO, ethanol) to increase solubility.[6] | Simple to implement, effective for many compounds. | Can be toxic to cells at higher concentrations. |
| pH Adjustment | Modifying the pH of the medium to ionize the compound, thereby increasing its aqueous solubility.[5] | Can be very effective if the compound has ionizable groups. | The required pH may not be compatible with the cells. |
| Cyclodextrins | These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased water solubility.[7][8][9] | Generally low toxicity, can significantly enhance solubility.[9] | Can be costly, may not be effective for all compounds. |
| Nanosuspensions | Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution rate.[10] | Can be used for oral and parenteral delivery, increases bioavailability. | Requires specialized equipment for production and characterization. |
| Lipid-Based Formulations | Incorporating the compound into lipid-based delivery systems like liposomes or self-emulsifying drug delivery systems (SEDDS).[6][11] | Can significantly improve solubility and bioavailability, especially for lipophilic compounds. | Can be complex to formulate and characterize. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solution using a Co-solvent System
Objective: To prepare a 10 mM stock solution of this compound in DMSO and dilute it to a final concentration of 10 µM in cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the appropriate amount of this compound to prepare a 10 mM stock solution.
-
Add the calculated volume of DMSO to the powder in a sterile microcentrifuge tube.
-
Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
To prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in the desired aqueous medium (e.g., cell culture medium).
-
Add the stock solution dropwise to the aqueous medium while vortexing to ensure rapid mixing and prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
Protocol 2: Enhancing Aqueous Solubility of this compound using β-Cyclodextrins
Objective: To prepare an inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in deionized water at a desired concentration (e.g., 10% w/v).
-
Slowly add an excess amount of this compound powder to the HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
After the equilibration period, filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.
-
The resulting clear filtrate contains the this compound-HP-β-CD inclusion complex.
-
Determine the concentration of this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Signaling Pathway Considerations
When studying the biological effects of this compound, its delivery to the target site is crucial. Poor solubility can limit its ability to interact with cellular signaling pathways. The choice of solubility enhancement method should be compatible with the biological system under investigation.
Caption: Formulation to biological action pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 3. Drug Development Challenges - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Obstacles in Drug Development and How to Overcome Them - Vici Health Sciences [vicihealthsciences.com]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. mdpi.com [mdpi.com]
- 8. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. researchgate.net [researchgate.net]
- 11. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Optimizing HPLC Separation of 7-O-Methylporiol Isomers
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of 7-O-Methylporiol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
A1: this compound is a flavonoid, and its isomers often exhibit very similar physicochemical properties, such as polarity and molecular weight.[1][2] This similarity makes their separation by standard reversed-phase HPLC challenging, frequently resulting in poor resolution or complete co-elution. The key to successful separation lies in exploiting subtle differences in their three-dimensional structures and electronic properties.
Q2: Which type of HPLC column is most suitable for separating this compound isomers?
A2: For positional isomers of flavonoids like this compound, columns that offer alternative selectivities beyond simple hydrophobicity are recommended. Phenyl-hexyl or pentafluorophenyl (PFP) stationary phases can provide π-π interactions, which are effective for separating aromatic isomers.[3] For enantiomeric separations, a chiral stationary phase (CSP) is necessary. Polysaccharide-based chiral columns, such as those with cellulose or amylose derivatives, are often a good starting point for chiral method development.[4][5]
Q3: How does mobile phase composition affect the separation of these isomers?
A3: The mobile phase composition, including the organic modifier, additives, and pH, is a critical factor.
-
Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity due to differences in their solvent properties.[3]
-
pH: If the isomers have ionizable groups, adjusting the mobile phase pH can change their charge state and dramatically affect retention and selectivity.[3]
-
Additives: For chiral separations, acidic or basic modifiers (e.g., trifluoroacetic acid, diethylamine) are often added to the mobile phase to improve peak shape and enantioselectivity.[5]
Q4: Is gradient elution necessary for separating this compound isomers?
A4: For complex samples containing multiple isomers or impurities, a gradient elution is often required to achieve adequate separation within a reasonable analysis time.[6] A shallow gradient around the elution point of the isomers can improve resolution.[3] Isocratic elution may be sufficient for simpler mixtures with only a few components.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC separation of this compound isomers.
| Problem | Possible Causes | Solutions |
| Poor Resolution / Co-elution | Insufficient stationary phase selectivity. | - Switch to a column with alternative selectivity (e.g., Phenyl-Hexyl, PFP for positional isomers; Chiral column for enantiomers).[3] |
| Non-optimal mobile phase composition. | - Screen different organic modifiers (acetonitrile vs. methanol).- Adjust mobile phase pH if isomers are ionizable.[3]- For chiral separations, try different mobile phase additives.[5] | |
| Gradient slope is too steep. | - Employ a shallower gradient over a longer time to increase separation between closely eluting peaks.[3] | |
| Peak Tailing | Secondary interactions with residual silanols on the silica support. | - Use a modern, high-purity, end-capped column.- Add a mobile phase modifier like triethylamine (TEA) to mask silanol groups.[7] |
| Column overload. | - Reduce the sample concentration or injection volume.[7] | |
| Mismatched sample solvent and mobile phase. | - Dissolve the sample in the initial mobile phase or a weaker solvent.[8] | |
| Peak Splitting or Broadening | Column void or contamination. | - Check for a void at the column inlet; if present, replace the column.- Backflush the column to remove contaminants.[9] |
| Extra-column band broadening. | - Minimize the length and diameter of tubing between the injector, column, and detector.[8] | |
| Sample solvent effect. | - Ensure the sample solvent is weaker than or the same as the mobile phase.[8] | |
| Low Sensitivity | Incorrect detection wavelength. | - Determine the UV maximum absorbance (λmax) of this compound and set the detector accordingly. |
| Suboptimal detector settings. | - Adjust detector parameters such as response time or bandwidth.[8] | |
| Leaks in the system. | - Inspect all fittings and connections for leaks.[9] |
Experimental Protocols
Protocol 1: Method Development for Positional Isomer Separation
This protocol outlines a systematic approach to developing a robust HPLC method for separating positional isomers of this compound.
-
Column Selection:
-
Start with a Phenyl-Hexyl or PFP column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[3]
-
-
Mobile Phase Screening:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Mobile Phase C: 0.1% Formic Acid in Methanol
-
Perform scouting gradients with both acetonitrile and methanol to determine the better organic modifier for selectivity.
-
-
Gradient Optimization:
-
Based on the scouting runs, select the more effective organic modifier.
-
Develop a targeted, shallow gradient around the percentage of organic solvent where the isomers elute. For example, if elution occurs between 35% and 45% organic, design a gradient from 30% to 50% over 20-30 minutes. The goal is to achieve a resolution (Rs) > 1.5.[10]
-
-
Temperature Optimization:
-
Begin with a column temperature of 30°C.
-
If resolution is insufficient, evaluate different temperatures (e.g., 25°C, 35°C, 45°C). Lowering the temperature can sometimes enhance resolution, while increasing it can alter selectivity.[11]
-
Protocol 2: Chiral Separation of Enantiomers
This protocol provides a starting point for the separation of this compound enantiomers.
-
Column Selection:
-
Choose a polysaccharide-based chiral stationary phase (CSP), such as a cellulose or amylose-based column (e.g., Chiralcel OD-H, Chiralpak AD-H).[5]
-
-
Mobile Phase Selection (Normal Phase):
-
A common mobile phase for normal-phase chiral separations is a mixture of n-Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol).
-
Start with a composition like 90:10 (n-Hexane:Isopropanol).
-
-
Method Optimization:
-
Adjust the ratio of hexane to alcohol. Increasing the alcohol content generally decreases retention time.
-
Incorporate a small amount of an acidic or basic additive (e.g., 0.1% Trifluoroacetic Acid or 0.1% Diethylamine) to improve peak shape.[5]
-
Optimize the flow rate to balance separation efficiency and analysis time.
-
Visualizations
Caption: A workflow for developing an HPLC separation method.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. benchchem.com [benchchem.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. pharmtech.com [pharmtech.com]
- 7. hplc.eu [hplc.eu]
- 8. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Stability of 7-O-Methylporiol in Solution
Frequently Asked Questions (FAQs)
Q1: My 7-O-Methylporiol solution is changing color and showing reduced activity over a short period. What could be the cause?
A1: Color change and loss of activity are common indicators of degradation. Like many flavonoids, this compound is likely susceptible to degradation influenced by several factors, including:
-
pH: Solutions with non-optimal pH can catalyze hydrolysis or oxidation.
-
Light: Exposure to UV or even ambient light can induce photochemical degradation.[1]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions.[1][2]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[1]
-
Enzymatic Activity: If using biological matrices, enzymes can metabolize or degrade the compound.[2]
Q2: What is the ideal pH range for storing this compound in solution?
A2: While the optimal pH for this compound is not specifically documented, flavonoids are generally more stable in slightly acidic conditions (pH 3-6). Alkaline conditions (pH > 7) often promote the formation of degradative products. It is crucial to experimentally determine the pH of maximum stability for your specific application.
Q3: How can I protect my this compound solution from degradation?
A3: To enhance stability, consider the following strategies:
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pH Adjustment: Buffer your solution to a slightly acidic pH.
-
Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect from light.[1]
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Temperature Control: Store solutions at refrigerated (2-8 °C) or frozen (-20 °C or -80 °C) temperatures.[1][2]
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Inert Atmosphere: For long-term storage of sensitive solutions, deoxygenate the solvent and store under an inert gas like nitrogen or argon.
-
Use of Additives: Consider the inclusion of stabilizing agents such as antioxidants (e.g., ascorbic acid, BHT) or chelating agents (e.g., EDTA) to mitigate oxidative degradation. Polysaccharides have also been shown to improve the stability of some flavonoids.[3]
Q4: Are there advanced formulation strategies to improve the stability of this compound?
A4: Yes, several advanced formulation techniques can significantly enhance the stability and solubility of flavonoids:
-
Nanoencapsulation: Encapsulating the compound in liposomes or polymeric nanoparticles can protect it from the external environment.
-
Nanosuspensions and Nanoemulsions: These formulations can improve solubility and bioavailability, which can indirectly contribute to stability.[4]
-
Chemical Modification: Techniques like glycosylation or methylation can improve the stability profile of flavonoids, although this would create a new chemical entity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation in Solution | Poor solubility, pH shift, solvent evaporation. | - Verify the solubility of this compound in your chosen solvent.- Consider using a co-solvent system.- Ensure the pH of the solution is maintained.- Use tightly sealed containers to prevent solvent evaporation. |
| Rapid Loss of Potency | Chemical degradation (hydrolysis, oxidation). | - Review the storage conditions (pH, temperature, light exposure).- Perform a forced degradation study to identify the primary degradation pathway.- Add appropriate stabilizers (antioxidants, chelating agents). |
| Inconsistent Experimental Results | Instability of stock or working solutions. | - Prepare fresh solutions for each experiment.- Validate the stability of the compound under your specific experimental conditions (e.g., in cell culture media at 37°C).- Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Appearance of New Peaks in HPLC Analysis | Formation of degradation products. | - Conduct a forced degradation study to generate and identify potential degradation products.- Develop a stability-indicating HPLC method that can resolve the parent compound from its degradants. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to identify the primary degradation pathways of this compound.
1. Preparation of Stock Solution:
-
Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol, DMSO).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 2 hours.[5]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
3. Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the intact drug from its degradation products.
1. Column and Mobile Phase Selection:
-
Column: A C18 column is a common starting point for flavonoid analysis.
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
2. Method Development:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Optimize the mobile phase gradient to achieve baseline separation between the this compound peak and all degradation product peaks.
-
Ensure the peak purity of this compound can be demonstrated using a photodiode array (PDA) detector.
3. Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for stability assessment.
References
- 1. scitechnol.com [scitechnol.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Extraction Protocols for 7-O-Methylporiol from Callistemon
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction of 7-O-Methylporiol from Callistemon species, particularly Callistemon coccineus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it found in Callistemon?
A1: this compound is a C-methylated flavonoid.[1] It has been identified as a component of the leaf wax or exudate of Callistemon coccineus.[1][2] Being part of the external leaf coating suggests that the extraction can be focused on the surface of the leaves rather than requiring extensive cell disruption.
Q2: Which Callistemon species is the best source for this compound?
A2: Currently, Callistemon coccineus is the species from which this compound has been specifically reported to be isolated from its leaf wax.[1][2]
Q3: What are the general steps for extracting this compound?
A3: The general workflow involves:
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Plant Material Collection and Preparation: Harvesting fresh, healthy leaves of Callistemon coccineus.
-
Surface Extraction: Washing or dipping the leaves in a suitable organic solvent to dissolve the waxy exudate.
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Filtration and Concentration: Removing the plant material and concentrating the solvent to obtain the crude extract.
-
Purification: Employing chromatographic techniques to isolate this compound from other compounds in the crude extract.
Q4: Which solvents are recommended for the initial extraction?
A4: Since this compound is found in the leaf wax, non-polar to moderately polar solvents are generally effective. Acetone, chloroform, and methanol are commonly used for extracting flavonoids from leaf surfaces.[3][4] A mixture of these solvents can also be effective. For Callistemon species, various solvents including petroleum ether, chloroform, ethyl acetate, and methanol have been used for successive extractions.[5]
Q5: How does pH affect the extraction process?
A5: The pH of the extraction solvent can influence the stability and recovery of flavonoids.[6] Generally, slightly acidic conditions (pH 2-4) can improve the stability of flavonoids during extraction.[6] However, since the initial extraction of this compound involves dissolving the leaf wax, the pH of the organic solvent is not typically adjusted in the primary step. It may become a factor in subsequent liquid-liquid partitioning steps.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient solvent for dissolving the leaf wax.2. Insufficient extraction time or agitation.3. Plant material was not fresh or of poor quality. | 1. Test a range of solvents with varying polarities (e.g., hexane, acetone, methanol). A sequential extraction with solvents of increasing polarity can be beneficial.[5]2. Increase the duration of the leaf wash or introduce gentle agitation (e.g., sonication for a short period).3. Use freshly collected, healthy leaves. The concentration of secondary metabolites can vary with plant health and age. |
| Extract is Highly Pigmented (Dark Green) | Contamination with chlorophyll and other intracellular pigments. | 1. Minimize the extraction time to reduce the leaching of intracellular components.2. Perform a pre-extraction wash with a highly non-polar solvent like hexane to remove some pigments before the main extraction.3. Use a purification step like solid-phase extraction (SPE) with a cartridge that retains chlorophyll. |
| Difficulty in Redissolving the Dried Crude Extract | The crude extract is a complex mixture of lipids, waxes, and flavonoids which may have poor solubility in a single solvent. | 1. Try a solvent mixture. For example, a combination of chloroform and methanol can be effective.2. Gentle warming and sonication can aid in dissolution.3. For chromatographic purification, dissolve the extract in the initial mobile phase solvent. |
| Poor Separation During Column Chromatography | 1. Inappropriate stationary or mobile phase.2. Overloading of the column.3. Co-elution of compounds with similar polarities. | 1. For C-methylated flavonoids, silica gel or Sephadex LH-20 are commonly used stationary phases.[3] Experiment with different solvent systems (mobile phases) of varying polarities.2. Reduce the amount of crude extract loaded onto the column.3. Employ gradient elution to improve the resolution of closely related compounds. Consider using preparative HPLC for final purification. |
| Formation of an Emulsion During Liquid-Liquid Partitioning | High concentration of surfactants or lipids in the plant extract. | 1. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.2. Centrifuge the mixture to break the emulsion.3. Pass the mixture through a bed of celite or filter paper. |
| Degradation of this compound | Exposure to high temperatures, extreme pH, or light. | 1. Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a controlled temperature.2. Maintain a neutral to slightly acidic pH during aqueous workups.3. Protect the extract and purified compound from direct light by using amber vials or covering glassware with aluminum foil. |
Data Presentation: Solvent Selection for Flavonoid Extraction from Callistemon
The choice of solvent significantly impacts the yield and composition of the extracted flavonoids. The following table summarizes findings from studies on Callistemon species, providing a comparative overview of solvent effectiveness for total flavonoid content (TFC).
| Plant Species | Solvent System | Total Flavonoid Content (TFC) | Reference |
| Callistemon citrinus | Successive Aqueous Fraction | 516.7 ± 3.5 µg Quercetin Equivalent/mg Dry Extract | [5] |
| Callistemon viminalis | Methanol Extract | High (qualitative) | [7] |
| Callistemon viminalis | Ethyl Acetate Fraction | Significant (qualitative) | [7] |
Note: Direct quantitative comparison is challenging due to variations in methodologies and reporting units across different studies.
Experimental Protocols
Protocol 1: Small-Scale Extraction of this compound for Preliminary Analysis
This protocol is designed for rapid screening and identification of this compound.
-
Plant Material: Collect approximately 50 g of fresh, healthy leaves of Callistemon coccineus.
-
Extraction:
-
Briefly rinse the leaves with distilled water to remove any surface debris and gently pat them dry.
-
Submerge the leaves in 200 mL of acetone in a beaker.
-
Gently agitate for 2-3 minutes. Avoid prolonged soaking to minimize chlorophyll extraction.
-
Remove the leaves and repeat the wash with a fresh 200 mL of acetone.
-
-
Concentration:
-
Combine the acetone washes.
-
Filter the extract through Whatman No. 1 filter paper.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
-
-
Analysis:
-
Redissolve the crude extract in a small volume of methanol.
-
Analyze by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the presence of this compound, using an appropriate standard if available.
-
Protocol 2: Preparative-Scale Extraction and Purification of this compound
This protocol is intended for isolating a larger quantity of the compound for further studies.
-
Plant Material: Use 500 g of fresh Callistemon coccineus leaves.
-
Extraction:
-
Wash the leaves in 2 L of chloroform for 5 minutes with gentle swirling.
-
Decant the solvent and repeat the extraction with a fresh 2 L of chloroform.
-
Combine the chloroform extracts, filter, and concentrate to dryness on a rotary evaporator.
-
-
Crude Extract Fractionation:
-
Dissolve the crude extract in a minimal amount of methanol.
-
The dissolved extract can be subjected to liquid-liquid partitioning with hexane to remove highly non-polar waxes.
-
-
Column Chromatography:
-
Prepare a silica gel column packed in hexane.
-
Load the fractionated extract onto the column.
-
Elute the column with a gradient of hexane-ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify those containing this compound.
-
-
Final Purification:
-
Combine the fractions rich in the target compound and concentrate.
-
For higher purity, a final purification step using Sephadex LH-20 column chromatography with methanol as the eluent is recommended.[3]
-
Alternatively, preparative HPLC can be used.
-
Mandatory Visualizations
References
- 1. C-methyl-flavonoids from the leaf waxes of some Myrtaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of extracts and essential oil from Callistemon viminalis leaves: antibacterial and antioxidant activities, total phenolic and flavonoid contents - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing matrix effects in 7-O-Methylporiol LC-MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of 7-O-Methylporiol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum, tissue homogenates). These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively impact the accuracy, precision, and sensitivity of your analytical method.[1][2][3][4] Key sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites that can interfere with the ionization process of this compound in the mass spectrometer's ion source.[5]
Q2: I'm observing poor reproducibility and accuracy in my this compound quantification. Could matrix effects be the cause?
A: Yes, inconsistent analytical results are a classic indication of matrix effects.[2][6] If you are experiencing high variability (%CV) in replicate injections or notice that your quality control (QC) samples are consistently failing to meet acceptance criteria, it is highly probable that matrix effects are influencing your this compound signal. A systematic evaluation of matrix effects is a critical step during method development to ensure reliable quantification.[4]
Q3: How can I quantitatively assess the presence and magnitude of matrix effects in my this compound assay?
A: A standard and effective method is the post-extraction spike analysis.[7] This procedure allows for a quantitative assessment of matrix effects by comparing the signal response of this compound in a neat (clean) solvent to its response when spiked into a blank sample matrix that has been subjected to the extraction procedure. A significant difference between these two measurements indicates the presence of ion suppression or enhancement.[7]
Q4: What are the most effective strategies to minimize or eliminate matrix effects for this compound?
A: A multi-faceted approach is often the most successful. This includes:
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Optimizing Sample Preparation: Employing more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can significantly reduce interfering matrix components.[8][9][10]
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Chromatographic Separation: Modifying your LC method to better separate this compound from co-eluting matrix components is a crucial step.[1][7]
-
Using an Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended as it can effectively compensate for matrix effects.[1][11]
-
Matrix-Matched Calibration: Preparing your calibration standards in the same biological matrix as your samples can also help to compensate for matrix effects.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound LC-MS analysis.
Issue 1: Poor Peak Shape (Tailing or Splitting)
-
Symptom: Asymmetrical or split chromatographic peaks for this compound.
-
Possible Causes & Solutions:
-
Injection Solvent Mismatch: The solvent used to reconstitute your final extract may be significantly stronger than the initial mobile phase, leading to peak distortion.
-
Solution: Reconstitute your sample in a solvent that is of equal or lesser strength than the starting mobile phase conditions.[12]
-
-
Column Contamination: Accumulation of matrix components on your analytical column can lead to poor peak shape.
-
Solution: Implement a column wash with a strong solvent at the end of each analytical run to remove strongly retained compounds. The use of a guard column is also recommended to protect the analytical column.[12]
-
-
Secondary Interactions: As a potentially polar molecule, this compound may interact with active sites on the column packing material.
-
Solution: Consider using a mobile phase with a buffer, such as ammonium formate, to minimize these secondary interactions.[12]
-
-
Issue 2: Inconsistent Results and High Variability
-
Symptom: High coefficient of variation (%CV) in results for replicate injections or across different batches of the biological matrix.
-
Possible Causes & Solutions:
-
Significant Matrix Effects: Co-eluting endogenous compounds are likely interfering with the ionization of this compound.
-
Solution: A systematic approach to mitigate these effects is necessary. The following workflow can be employed:
-
-
Caption: Troubleshooting workflow for addressing high variability in this compound signal.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike Method
This protocol provides a detailed methodology to quantify the extent of matrix effects on the this compound signal.
Caption: Experimental workflow for the post-extraction spike method.
Methodology:
-
Prepare Set A (Neat Solution): Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., 100 ng/mL).
-
Prepare Set B (Post-Extraction Spike): a. Take a blank sample of the biological matrix (e.g., 100 µL of plasma). b. Perform the complete sample extraction procedure (e.g., protein precipitation, LLE, or SPE). c. Evaporate the extract to dryness and reconstitute it in a specific volume of solvent. d. Spike the reconstituted extract with the same amount of this compound as in Set A to achieve the same final concentration.
-
LC-MS Analysis: Inject equal volumes of the solutions from Set A and Set B into the LC-MS system and record the peak area for this compound.
-
Calculation: Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A value of 100% indicates no matrix effect.
-
Protocol 2: Comparison of Sample Preparation Techniques
This protocol outlines a methodology to compare the effectiveness of different sample preparation techniques in reducing matrix effects for this compound analysis.
Methodology:
-
Sample Sets: Prepare three sets of pooled blank plasma samples.
-
Extraction:
-
Set 1 (Protein Precipitation - PPT): Precipitate proteins by adding three volumes of cold acetonitrile. Vortex and centrifuge.
-
Set 2 (Liquid-Liquid Extraction - LLE): Perform LLE using a suitable organic solvent (e.g., methyl tert-butyl ether) at an optimized pH.
-
Set 3 (Solid-Phase Extraction - SPE): Use a mixed-mode SPE cartridge. Follow the standard procedure of conditioning, loading, washing, and eluting.
-
-
Analysis: Evaporate the supernatant/eluate from each set to dryness and reconstitute in the mobile phase. Analyze the samples using the post-extraction spike method as described in Protocol 1.
-
Data Comparison: Compare the matrix effect, recovery, and overall process efficiency for each technique.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on this compound Matrix Effect
| Sample Preparation Method | Mean Peak Area (Neat Solution, n=6) | Mean Peak Area (Post-Extraction Spike, n=6) | Matrix Effect (%) | Recovery (%) |
| Protein Precipitation (PPT) | 1,520,450 | 785,320 | 51.6 | 95.2 |
| Liquid-Liquid Extraction (LLE) | 1,520,450 | 1,250,890 | 82.3 | 85.7 |
| Solid-Phase Extraction (SPE) | 1,520,450 | 1,430,150 | 94.1 | 91.3 |
Data are representative and for illustrative purposes only.
Table 2: Impact of Chromatographic Modifications on Signal-to-Noise Ratio
| Chromatographic Condition | Retention Time (min) | Signal-to-Noise (S/N) |
| Standard Gradient (2 min) | 1.8 | 85 |
| Extended Gradient (5 min) | 3.2 | 210 |
| Alternative Column Chemistry | 2.5 | 155 |
Data are representative and for illustrative purposes only.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. zefsci.com [zefsci.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. gentechscientific.com [gentechscientific.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Storage and Handling of 7-O-Methylporiol
This technical support center provides guidance on minimizing the degradation of 7-O-Methylporiol during storage. Given that this compound is a flavanone, a class of flavonoids, this guide draws upon established knowledge of flavonoid stability to provide best practices for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
A1: this compound is a specific chemical compound. It belongs to the flavanone class of flavonoids. Understanding its classification as a flavonoid is key to predicting its stability and degradation pathways.
Q2: What are the primary factors that can cause the degradation of this compound during storage?
A2: Like other flavonoids, this compound is susceptible to degradation from several environmental factors. These include exposure to light, elevated temperatures, oxygen, and high humidity.[1]
Q3: What are the optimal temperature conditions for storing this compound?
A3: For general laboratory chemicals and pharmaceuticals, storage at controlled room temperature, typically between 20°C to 25°C (68°F to 77°F), is recommended.[2] Some excursions may be permitted between 15°C to 30°C (59°F to 86°F), but prolonged exposure to higher temperatures should be avoided as it can accelerate degradation.[2][3] For long-term storage, refrigeration at 2°C to 8°C may be appropriate, but freezing should be avoided unless specified.
Q4: How does light affect the stability of this compound?
A4: Exposure to sunlight and even artificial laboratory light can lead to the photodegradation of flavonoids.[1] It is crucial to store this compound in light-resistant containers, such as amber vials or tubes, and to keep them in a dark place like a cabinet or drawer.
Q5: Is this compound sensitive to humidity?
A5: Yes, high humidity can promote the degradation of many chemical compounds, including flavonoids.[1] It is advisable to store this compound in a dry environment. Desiccators can be used for particularly sensitive samples.
Q6: How does the chemical structure of a flavonoid, such as this compound, influence its stability?
A6: The stability of a flavonoid is influenced by its specific chemical structure, such as the presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups. For instance, glycosylated flavonoids tend to be more stable than their aglycone counterparts.[1][4] The number and arrangement of hydroxyl groups on the different rings of the flavonoid structure also play a significant role in their thermal stability.[5]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Loss of potency or unexpected experimental results. | Degradation of this compound due to improper storage. | - Review storage conditions (temperature, light, humidity).- Aliquot the compound upon receipt to minimize freeze-thaw cycles and exposure of the entire stock to ambient conditions.- Perform a quality control check (e.g., HPLC, LC-MS) on an aliquot of the stored compound. |
| Discoloration or change in the physical appearance of the compound. | Oxidation or photodegradation. | - Discard the degraded sample.- Ensure future storage is in an inert atmosphere (e.g., argon or nitrogen) and in light-protected containers.- Store in a desiccator to minimize moisture. |
| Precipitation of the compound from a solution after storage. | Change in solubility due to degradation or temperature fluctuations. | - Equilibrate the solution to room temperature before use.- Gently vortex or sonicate to redissolve.- If precipitation persists, it may indicate significant degradation, and the solution should be discarded. |
Data on Flavonoid Stability
The following table summarizes the relative thermal stability of various flavonoids, which can provide an indication of the expected stability profile for this compound.
| Flavonoid | Class | Relative Thermal Stability | Notes |
| Naringin | Flavanone (Glycoside) | High | Degradation starts at temperatures above 110°C.[4] |
| Rutin | Flavonol (Glycoside) | High | More stable than its aglycone (quercetin).[5] |
| Eriodictyol | Flavanone (Aglycone) | Moderate | Degrades at temperatures above 70°C. |
| Quercetin | Flavonol (Aglycone) | Moderate to Low | Less stable than its glycoside form (rutin).[5] |
| Myricetin | Flavonol (Aglycone) | Low | Rapidly degrades in boiling water.[5] |
Experimental Protocols
Protocol for Assessing the Stability of this compound
Objective: To determine the stability of this compound under various storage conditions.
Materials:
-
This compound
-
Solvent (e.g., DMSO, ethanol)
-
HPLC or LC-MS system
-
Incubators or environmental chambers
-
Light-resistant and airtight containers
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration in an appropriate solvent.
-
Aliquoting: Aliquot the stock solution into multiple light-resistant and airtight containers to be subjected to different storage conditions.
-
Storage Conditions: Store the aliquots under a matrix of conditions:
-
Temperature: 4°C, 25°C, 40°C
-
Light: Exposed to ambient light, protected from light
-
Humidity: Controlled low humidity (desiccator), ambient humidity
-
-
Time Points: Analyze the samples at regular intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Analysis: At each time point, analyze the concentration and purity of this compound in each sample using a validated HPLC or LC-MS method.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point for each storage condition to determine the degradation rate.
Visual Guides
Factors Influencing this compound Degradation
Caption: Key environmental factors leading to the degradation of this compound.
Recommended Storage Workflow for this compound
Caption: Recommended workflow for handling and storing this compound.
References
- 1. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medication Storage Appropriateness in US Households - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medication Storage Temperature Guidelines - What is Safe? [baystatehealth.org]
- 4. xpublication.com [xpublication.com]
- 5. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of 7-O-Methylporiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of 7-O-Methylporiol. Given the limited publicly available data on this specific flavonoid, this guide offers a systematic approach to characterizing the compound and developing formulation strategies, using common challenges and solutions for poorly soluble natural products as a framework.
FAQs: Understanding the Challenges with this compound
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is a flavonoid compound isolated from the leaf exudate of Callistemon coccineus.[1][2] Like many flavonoids, it is presumed to have poor aqueous solubility, which is a primary reason for low oral bioavailability.[3][4] For a drug to be effective when taken orally, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[5] Poor solubility limits the concentration of the drug available for absorption, leading to low and variable therapeutic effects.
Q2: What are the key factors limiting the oral bioavailability of flavonoids like this compound?
The oral bioavailability of flavonoids is primarily limited by:
-
Poor Aqueous Solubility: Many flavonoids have a crystalline structure and hydrophobic nature, leading to low solubility in the aqueous environment of the gastrointestinal (GI) tract.[3][4]
-
Low Intestinal Permeability: The ability of a drug to pass through the intestinal wall can be a limiting factor. While some flavonoids have good permeability, others may not. This is often assessed in relation to the Biopharmaceutics Classification System (BCS).
-
First-Pass Metabolism: After absorption, the drug is transported to the liver via the portal vein, where it can be extensively metabolized before reaching systemic circulation. This "first-pass effect" can significantly reduce the amount of active drug.
-
Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, reducing its net absorption.
Q3: What is the Biopharmaceutics Classification System (BCS) and why is it important for this compound?
The BCS is a scientific framework that classifies drugs into four categories based on their aqueous solubility and intestinal permeability:
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Determining the BCS class of this compound is a critical first step. Flavonoids often fall into BCS Class II or IV, meaning their absorption is limited by their solubility or both solubility and permeability.[3] The choice of formulation strategy will heavily depend on its BCS classification.
Troubleshooting Guide: Experimental Workflow
This section provides a logical workflow for a researcher starting with this compound.
Caption: Experimental workflow for improving the oral bioavailability of this compound.
Detailed Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
Objective: To determine the equilibrium solubility of this compound in various aqueous media to inform its BCS classification.
Materials:
-
This compound powder
-
Phosphate buffered saline (PBS) at pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
HPLC system with a suitable column (e.g., C18)
-
Shaking incubator
-
Centrifuge
-
0.22 µm syringe filters
Methodology:
-
Add an excess amount of this compound to separate vials containing PBS, SGF, and SIF.
-
Incubate the vials in a shaking incubator at 37°C for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved compound.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC method.
-
Perform the experiment in triplicate for each medium.
Hypothetical Data Presentation:
| Medium | pH | Solubility (µg/mL) |
| Simulated Gastric Fluid | 1.2 | 5.2 ± 0.8 |
| Simulated Intestinal Fluid | 6.8 | 1.5 ± 0.3 |
| Phosphate Buffered Saline | 7.4 | 1.1 ± 0.2 |
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and contribute to its BCS classification.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound solution in HBSS
-
Lucifer yellow (paracellular integrity marker)
-
HPLC system
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
For the apical to basolateral (A-B) permeability, add the this compound solution to the apical side and fresh HBSS to the basolateral side.
-
For the basolateral to apical (B-A) permeability, add the drug solution to the basolateral side and fresh HBSS to the apical side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of this compound in the samples by HPLC.
-
At the end of the experiment, measure the concentration of Lucifer yellow to confirm monolayer integrity was maintained.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).
Hypothetical Data Presentation:
| Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| A to B | 0.8 ± 0.2 | 3.5 | Low to Moderate |
| B to A | 2.8 ± 0.5 |
An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Formulation Strategies and Troubleshooting
Based on the hypothetical data suggesting this compound is a BCS Class II or IV compound, the following formulation strategies can be explored.
Strategy 1: Self-Emulsifying Drug Delivery Systems (SEDDS)
Principle: SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids. This enhances the solubility and absorption of lipophilic drugs.[6]
Troubleshooting:
-
Issue: Poor emulsification or large droplet size.
-
Solution: Optimize the ratio of oil, surfactant, and cosurfactant. A higher surfactant-to-oil ratio generally leads to smaller droplet sizes. Screen different surfactants and cosurfactants to find a compatible system.
-
-
Issue: Drug precipitation upon dilution.
-
Solution: Incorporate a precipitation inhibitor, such as HPMC, into the formulation. Ensure the drug has high solubility in the lipid phase of the SEDDS.
-
Strategy 2: Amorphous Solid Dispersions
Principle: Dispersing the drug in its amorphous (non-crystalline) state within a hydrophilic polymer matrix can significantly increase its aqueous solubility and dissolution rate.[5]
Troubleshooting:
-
Issue: Recrystallization of the drug during storage.
-
Solution: Select a polymer with a high glass transition temperature (Tg) and good miscibility with the drug. Store the formulation under controlled temperature and humidity conditions.
-
-
Issue: Incomplete drug release.
-
Solution: Optimize the drug-to-polymer ratio. A higher polymer content can sometimes hinder complete drug release. Consider using a combination of polymers to achieve the desired release profile.
-
Signaling Pathway for Improved Absorption via SEDDS
Caption: Mechanism of improved oral absorption of this compound via SEDDS.
This technical support center provides a foundational guide for researchers. All experimental work should be conducted with appropriate controls and validation to ensure data accuracy and reproducibility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. ualberta.ca [ualberta.ca]
- 4. Progress to Improve Oral Bioavailability and Beneficial Effects of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Prediction of Solubility and Permeability Class Membership: Provisional BCS Classification of the World’s Top Oral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Production of 7-O-Methylporiol
Disclaimer: Information regarding the scaled production of 7-O-Methylporiol is limited in publicly available literature. This guide is therefore based on established principles for the production, purification, and analysis of related flavonoids and isoflavones. The protocols and data presented are intended to be illustrative and should be adapted and optimized for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a C-methylated flavonoid that has been isolated from the leaf exudate of Callistemon coccineus, a plant in the Myrtaceae family.[1] Its molecular formula is C17H16O5 and it has a molecular weight of 300.31.[1] As a flavonoid, it is part of a large class of plant secondary metabolites known for various biological activities.[2]
Q2: What are the primary methods for producing this compound?
A2: There are four main potential routes for the production of this compound:
-
Natural Product Extraction: Direct isolation from its natural source, Callistemon coccineus.[1][3] This involves extraction with suitable solvents followed by extensive purification.
-
Semi-Synthesis: Chemical or enzymatic modification of a closely related, more abundant flavonoid precursor. This typically involves a methylation step to add the methyl group to the 7-hydroxyl position. O-methylation of flavonoids can be achieved using O-methyltransferase (OMT) enzymes or chemical reagents like dimethyl carbonate.[4][5]
-
Total Chemical Synthesis: Complete synthesis from simple chemical building blocks. While offering high control, this method can be complex and costly for structurally intricate molecules like flavonoids.
-
Biosynthesis/Metabolic Engineering: Utilizing engineered microorganisms (like E. coli or yeast) or plant cell cultures to produce the compound from simple sugars.[2][6] This involves introducing the necessary biosynthetic pathway genes into a host organism.
Q3: How can the yield of this compound be optimized when scaling up?
A3: Yield optimization strategies depend on the production method. For extraction , optimizing solvent type, temperature, and liquid-to-solid ratio is crucial.[7] For synthesis , key factors include reaction conditions (temperature, pH, catalyst) and precursor purity.[4] In biosynthesis , enhancing yield involves optimizing fermentation conditions (media composition, temperature, pH), improving the expression of pathway genes, and deleting competing metabolic pathways to direct more resources towards flavonoid production.[2][6] Techniques like Response Surface Methodology (RSM) can be employed to systematically optimize these variables.
Q4: What are the recommended methods for purifying this compound at a larger scale?
A4: Large-scale purification of flavonoids typically employs chromatographic techniques. A common and effective strategy involves a two-step process:
-
Macroporous Resin Column Chromatography: This is used for initial purification and enrichment of total flavonoids from a crude extract.[8][9] It is a cost-effective method with high efficiency and is easily scalable.[7]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) or Flash Chromatography: This is used for the final purification to achieve high-purity this compound. Reversed-phase columns (e.g., C18) are most commonly used for flavonoid separation.[10] Scaling up chromatography generally involves increasing the column diameter while keeping the bed height and linear flow rate constant to ensure consistent separation.[11]
Q5: Which analytical techniques are suitable for quality control during production?
A5: High-Performance Liquid Chromatography (HPLC) is the predominant method for the analysis and quantification of flavonoids.[12] An HPLC system equipped with a UV-Vis or Photodiode Array (DAD) detector is standard for routine quality control, allowing for quantification by comparing peak areas to those of a known standard.[13] For more detailed structural confirmation and impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method.[12]
Troubleshooting Guides
Problem 1: Low Final Yield
| Potential Cause | Suggested Solution |
| Inefficient Extraction (Natural Source) | Optimize extraction parameters: screen different solvents (e.g., ethanol, methanol, ethyl acetate), adjust liquid-to-solid ratio, temperature, and extraction time.[7][14] Consider using ultrasound-assisted or microwave-assisted extraction to improve efficiency. |
| Incomplete Chemical Reaction (Synthesis) | Verify precursor quality and purity. Optimize reaction conditions: adjust temperature, reaction time, and catalyst concentration. Monitor the reaction progress using TLC or HPLC to determine the optimal endpoint.[4] |
| Low Productivity (Biosynthesis) | Screen different host strains for better performance. Optimize fermentation medium and culture conditions (pH, temperature, aeration). Use metabolic engineering to upregulate key biosynthetic genes (e.g., CHS, CHI, OMT) and downregulate competing pathways.[2][6] |
| Product Degradation | Flavonoids can be sensitive to heat, light, and extreme pH.[1] Conduct stability studies to identify degradation factors. Process and store the material under controlled conditions (e.g., low temperature, protection from light, buffered solutions). |
Problem 2: High Levels of Impurities in Final Product
| Potential Cause | Suggested Solution |
| Co-extraction of Structurally Similar Compounds | During extraction from Callistemon, other flavonoids and phenolic compounds are inevitably co-extracted.[3] Employ a multi-step purification strategy. Use macroporous resin chromatography for initial cleanup to remove highly polar or non-polar impurities.[8][9] |
| Formation of Side-Products (Synthesis) | In chemical methylation, methylation can occur at other hydroxyl groups, leading to regioisomeric impurities.[15] Use a more selective methylation reagent or an enzymatic approach with a highly specific O-methyltransferase (OMT) for the 7-OH position.[15][16] |
| Inefficient Chromatographic Purification | Optimize the chromatography method. For reversed-phase HPLC, adjust the mobile phase composition (e.g., acetonitrile/methanol and water with an acid modifier like formic or phosphoric acid) and gradient profile for better resolution.[10][17] Ensure the column is not overloaded during scale-up.[11] |
Problem 3: Batch-to-Batch Inconsistency
| Potential Cause | Suggested Solution |
| Variability in Raw Materials | (Natural Source): The phytochemical profile of plants can vary with season, geography, and harvesting time. Implement strict quality control for raw plant material, including HPLC fingerprinting to ensure consistency. |
| Inconsistent Process Parameters | Small deviations in temperature, pH, flow rates, or reaction times can lead to significant variations at scale. Implement robust Standard Operating Procedures (SOPs) and consider using Process Analytical Technology (PAT) to monitor critical parameters in real-time. |
| Equipment Scale-Up Issues | Mixing efficiency, heat transfer, and mass transfer can differ significantly between small and large-scale equipment.[11] Perform pilot-scale runs to understand these effects and adjust parameters accordingly. Ensure that linear flow rates are maintained when scaling up chromatography columns.[11] |
Data Presentation
Table 1: Illustrative Comparison of Production Methods for this compound
| Parameter | Natural Extraction | Semi-Synthesis | Biosynthesis (Microbial) |
| Yield | Low to Moderate | Moderate to High | Potentially High |
| Purity (Pre-purification) | Low | Moderate | Moderate |
| Scalability | Limited by biomass availability | Good | Excellent |
| Cost | High (labor, solvent) | Moderate (precursor cost) | Potentially Low (at scale) |
| Key Challenge | Biomass consistency, complex purification | Precursor availability, reaction selectivity | Strain stability, pathway optimization |
Table 2: Example Parameters for a Lab-Scale Flavonoid Purification using Macroporous Resin
| Parameter | Value / Condition |
| Resin Type | AB-8 Macroporous Resin[8] |
| Column Dimensions | 2.5 cm ID x 40 cm length[18] |
| Sample Loading | Concentration: ~1 mg/mL total flavonoids; Flow Rate: 2 Bed Volumes (BV)/hr[8][9] |
| Wash Step | 4-5 BV of deionized water to remove sugars and polar impurities[9] |
| Elution Step | Gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%)[18] |
| Collection | Fractions collected based on ethanol concentration; 60% ethanol is often effective for eluting flavonoids[8][18] |
| Recovery Yield | >80% is typically achievable[8] |
Experimental Protocols
Protocol 1: Extraction and Purification from Callistemon Leaves
-
Preparation: Shade-dry leaves of Callistemon coccineus and grind them into a coarse powder.
-
Extraction: Perform Soxhlet extraction or maceration with 80% ethanol for 48-72 hours.[19][20] Concentrate the resulting extract under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Partitioning: Resuspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to fractionate the compounds. This compound is expected to be in the more polar fractions (ethyl acetate or methanol).
-
Macroporous Resin Chromatography: Dissolve the enriched flavonoid fraction in water. Load the solution onto a pre-equilibrated macroporous resin column (e.g., XAD-7HP or AB-8).[8][18]
-
Elution: Wash the column with deionized water to remove highly polar impurities. Elute the bound flavonoids with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%). Collect fractions and analyze by HPLC.
-
Final Purification: Pool the fractions containing this compound and concentrate them. Perform final purification using preparative reversed-phase HPLC (C18 column) with a mobile phase of methanol/water or acetonitrile/water containing 0.1% formic acid.
Protocol 2: Semi-Synthesis via O-Methylation
This protocol assumes the availability of the precursor, Poriol (the un-methylated analogue).
-
Dissolution: Dissolve the flavonoid precursor (e.g., Poriol, 0.5 mmol) in dimethyl carbonate (DMC, 4 mL), which acts as both a solvent and a green methylating agent.[4]
-
Reaction Initiation: Add a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.6 mmol).[4]
-
Incubation: Heat the solution to 90 °C under magnetic stirring. The reaction is typically performed in a sealed vial to prevent solvent evaporation.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Work-up: After the reaction is complete, evaporate the solvent under reduced pressure. Co-evaporate with methanol to remove residual DMC.[4]
-
Purification: Dissolve the residue in ethyl acetate and wash with a dilute acid solution (e.g., 1N HCl) to remove the DBU catalyst.[4] Dry the organic layer, concentrate, and purify the resulting this compound using flash chromatography or preparative HPLC.
Protocol 3: HPLC-UV Analysis for Quantification
-
System: An HPLC system with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10][17]
-
Mobile Phase: A gradient or isocratic mixture of Solvent A (water with 0.1% formic acid or 0.5% phosphoric acid) and Solvent B (methanol or acetonitrile).[10][17] A common starting point is an isocratic mixture of 50:50 methanol:acidified water.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the absorption maximum for the flavonoid, typically between 280-370 nm.[13] For flavanones like this compound, a wavelength around 285 nm is a good starting point.[17]
-
Quantification: Prepare a calibration curve using a purified and quantified standard of this compound at several concentrations. Inject samples and quantify by comparing the peak area to the standard curve.
Visualizations
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of extracts and essential oil from Callistemon viminalis leaves: antibacterial and antioxidant activities, total phenolic and flavonoid contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Tailoring the Regioselectivity of Lentinula edodes O‑Methyltransferases for Precise O‑Methylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Separation of Flavonoids and Purification of Chlorogenic Acid from Bamboo Leaves Extraction Residues by Combination of Macroporous Resin and High-Speed Counter-Current Chromatography [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Antibacterial Properties of Alkaloid Extracts from Callistemon citrinus and Vernonia adoensis against Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
In-Depth Analysis of 7-O-Methylporiol's Mechanism of Action: A Comparative Guide
Initial investigations into the flavonoid 7-O-Methylporiol, isolated from the leaf exudate of Callistemon coccineus, reveal a significant gap in the scientific literature regarding its specific mechanism of action and validated therapeutic effects. While the broader chemical class of flavonoids and extracts from the Callistemon genus have been associated with a range of biological activities, detailed experimental data and comparative studies for this compound are not publicly available at this time. This guide aims to present the current landscape of knowledge and highlight the areas requiring further research to fully elucidate the pharmacological profile of this compound.
Current Understanding of Callistemon Species and Flavonoids
Research on various species of the Callistemon genus, commonly known as bottlebrushes, has indicated the presence of a rich array of phytochemicals, including flavonoids, alkaloids, tannins, and essential oils.[1][2][3] These extracts have demonstrated a variety of potential therapeutic properties, including:
-
Anthelmintic Activity: Extracts from Callistemon citrinus have shown the ability to expel or eliminate parasitic worms, with flavonoids being identified as one of the potential primary contributors to this effect.[1]
-
Antimicrobial and Antibacterial Properties: Alkaloid extracts from Callistemon citrinus have exhibited inhibitory effects on the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.[4] The essential oils from Callistemon citrinus have also demonstrated antimicrobial activity.[3]
-
Antioxidant and Anticancer Potential: Studies on Callistemon viminalis have revealed antioxidant and cytotoxic activities against certain cancer cell lines, with polyphenolic compounds, including flavonoids, being implicated in these effects.[5]
While these findings are promising for the Callistemon genus as a source of bioactive compounds, it is crucial to note that this research does not provide specific data on the mechanism of action of this compound.
The Uncharted Territory of this compound
Despite its identification and availability for research purposes, dedicated studies validating the mechanism of action of this compound are conspicuously absent from the public domain. To construct a comprehensive comparison guide, further research is imperative. The following experimental avenues would be essential to illuminate its pharmacological profile:
Table 1: Proposed Experimental Protocols to Validate the Mechanism of Action of this compound
| Experimental Category | Specific Assays | Objective |
| Target Identification | - Affinity Chromatography- Cellular Thermal Shift Assay (CETSA)- Kinase Profiling | To identify the specific cellular proteins or enzymes that this compound directly binds to and interacts with. |
| Signaling Pathway Analysis | - Western Blotting for key signaling proteins (e.g., MAPKs, NF-κB, Akt)- Reporter Gene Assays- Phosphoproteomics | To determine the downstream signaling cascades that are modulated by this compound upon target engagement. |
| Functional Cellular Assays | - Cell Viability Assays (e.g., MTT, CellTiter-Glo)- Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity)- Cell Cycle Analysis (Flow Cytometry)- Anti-inflammatory Assays (e.g., measurement of cytokines like TNF-α, IL-6) | To assess the physiological effects of this compound on cellular processes such as proliferation, survival, and inflammation. |
| In Vivo Model Validation | - Animal models of relevant diseases (e.g., inflammation, cancer, infectious disease)- Pharmacokinetic and Pharmacodynamic (PK/PD) studies | To evaluate the therapeutic efficacy, safety, and drug metabolism and distribution profile of this compound in a living organism. |
Visualizing the Path Forward: A Hypothetical Workflow
To provide a conceptual framework for future research, the following diagram illustrates a potential experimental workflow for validating the mechanism of action of this compound.
Caption: A proposed workflow for the systematic validation of this compound's mechanism of action.
Conclusion and Future Directions
The current body of scientific evidence is insufficient to provide a detailed comparison of this compound's mechanism of action with other therapeutic alternatives. While the phytochemical profile of the Callistemon genus suggests a promising area for drug discovery, focused research on isolated compounds like this compound is critically needed. The experimental protocols and workflow outlined above provide a roadmap for researchers to systematically investigate its biological activities and potential therapeutic applications. Until such data becomes available, any claims regarding its specific mechanism of action remain speculative. Drug development professionals are encouraged to initiate and support research efforts to bridge this knowledge gap.
References
- 1. A pharmacological investigation for therapeutic potential of Callistemon citrinus as an anthelmintic agent (Bottle-Brush Plant) - IP Int J Compr Adv Pharmacol [ijcap.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial Properties of Alkaloid Extracts from Callistemon citrinus and Vernonia adoensis against Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyphenolic Profile of Callistemon viminalis Aerial Parts: Antioxidant, Anticancer and In Silico 5-LOX Inhibitory Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Analytical Methodologies for the Quantification of 7-O-Methylporiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of three prevalent analytical techniques for the quantification of 7-O-Methylporiol, a flavonoid compound. The information presented is based on established methodologies for the analysis of flavonoids and is intended to guide researchers in selecting the most appropriate method for their specific needs. The performance data summarized herein is illustrative and derived from studies on structurally similar flavonoid compounds.
Introduction to this compound
This compound is a flavonoid isolated from the leaf exudate of Callistemon coccineus[1]. Flavonoids are a diverse group of plant secondary metabolites with various reported biological activities, including antioxidant and antimicrobial properties[2][3][4]. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal products, and research into its biological functions. This guide compares High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose.
Quantitative Performance Comparison
The following tables summarize the typical performance characteristics of HPLC-PDA, LC-MS, and GC-MS for the analysis of flavonoids. These values are intended to provide a general comparison and may vary depending on the specific instrumentation, column, and experimental conditions.
Table 1: Comparison of Analytical Method Performance for Flavonoid Quantification
| Parameter | HPLC-PDA | LC-MS/MS | GC-MS |
| Linearity (R²) | > 0.999[5][6] | > 0.999[7][8] | > 0.99 |
| Accuracy (% Recovery) | 95-105%[6][9] | 95-105%[7] | 90-110% |
| Precision (% RSD) | < 5%[6] | < 15%[7] | < 15% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL[10] | 0.001 - 0.1 ng/mL[11][12] | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | 0.005 - 0.5 ng/mL | 5 - 50 ng/mL |
Detailed Experimental Protocols
The following are generalized protocols for the analysis of this compound using HPLC-PDA, LC-MS, and GC-MS. Optimization of these methods is recommended for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
HPLC-PDA is a robust and widely used technique for the quantification of flavonoids.[5][6][13]
a) Sample Preparation:
-
Extract this compound from the sample matrix using a suitable solvent (e.g., methanol, ethanol).
-
Perform solid-phase extraction (SPE) for sample clean-up if necessary.
-
Filter the extract through a 0.45 µm syringe filter before injection.
b) Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
PDA Detection: Monitor at the maximum absorbance wavelength of this compound (typically between 280-370 nm for flavonoids).
c) Validation Parameters (based on ICH Q2(R2) Guidelines): [14][15][16][17]
-
Specificity: Ensure the peak for this compound is well-resolved from other components in the sample matrix.
-
Linearity: Prepare a calibration curve with at least five concentrations of a this compound standard.
-
Accuracy: Determine the recovery of a known amount of this compound spiked into a blank matrix.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples.
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers higher sensitivity and selectivity compared to HPLC-PDA, making it suitable for analyzing complex samples and trace amounts of this compound.[7][8][11][12]
a) Sample Preparation:
-
Follow the same extraction and clean-up procedures as for HPLC-PDA.
-
The final extract should be dissolved in the initial mobile phase.
b) Chromatographic and Mass Spectrometric Conditions:
-
LC System: UHPLC system for faster analysis and better resolution.
-
Column: C18 or HILIC column suitable for UHPLC.
-
Mobile Phase: Similar to HPLC, but using LC-MS grade solvents.
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode (to be optimized for this compound).
-
MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification for high selectivity and sensitivity.
c) Validation Parameters:
-
Follow the same validation parameters as for HPLC-PDA, with particular attention to matrix effects which can influence ionization efficiency.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like flavonoids, a derivatization step is necessary.[18][19][20]
a) Sample Preparation and Derivatization:
-
Extract and clean up the sample as described for HPLC.
-
Evaporate the solvent to dryness.
-
Derivatize the dried extract using a silylating agent (e.g., BSTFA with TMCS) to increase the volatility of this compound.
b) GC-MS Conditions:
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to separate the derivatized this compound from other components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.
c) Validation Parameters:
-
Follow the same validation parameters as for HPLC-PDA. The efficiency and reproducibility of the derivatization step should also be assessed.
Illustrative Workflow and Pathway Diagrams
To aid in the practical application of these analytical methods, the following diagrams illustrate a typical experimental workflow for assessing the biological activity of this compound and a hypothetical signaling pathway.
Caption: Experimental workflow for the analysis and bioactivity screening of this compound.
Caption: Hypothetical antimicrobial mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phytochemical Profile and Evaluation of the Biological Activities of Essential Oils Derived from the Greek Aromatic Plant Species Ocimum basilicum, Mentha spicata, Pimpinella anisum and Fortunella margarita - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inhort.pl [inhort.pl]
- 10. academic.oup.com [academic.oup.com]
- 11. Validation of a liquid chromatography ionspray mass spectrometry method for the analysis of flavanones, flavones and flavonols. | Semantic Scholar [semanticscholar.org]
- 12. High-Performance Liquid Chromatography-Mass Spectrometry for the Determination of Flavonoids in G.biloba Leaves [jstage.jst.go.jp]
- 13. phcog.com [phcog.com]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. vup.sk [vup.sk]
- 19. Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of Quercetin and 7-O-Methylporiol: A Guide for Researchers
A comparative study of the biochemical and pharmacological properties of 7-O-Methylporiol and the widely researched flavonoid, quercetin, is currently hampered by a significant lack of available scientific data for this compound. While quercetin has been the subject of extensive investigation, this compound, a flavonoid isolated from the leaf exudate of Callistemon coccineus, remains largely uncharacterized in publicly accessible scientific literature.[1]
This guide will provide a comprehensive overview of the known attributes of quercetin, including its mechanism of action, and therapeutic effects supported by experimental data. In contrast, for this compound, we will present the limited available information and discuss the potential for future research based on the known biological activities of flavonoids from the Callistemon genus.
Quercetin: A Multi-Targeted Flavonoid
Quercetin is a polyphenolic flavonoid ubiquitously found in a variety of fruits, vegetables, and grains. It is renowned for its potent antioxidant, anti-inflammatory, and anticancer properties.
Biochemical Properties and Mechanism of Action
Quercetin's diverse biological effects stem from its ability to modulate multiple cellular signaling pathways. As an antioxidant, it directly scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), and also chelates metal ions, thereby preventing oxidative damage to lipids, proteins, and DNA. Furthermore, it can enhance the endogenous antioxidant defense system.
Its anti-inflammatory effects are attributed to the inhibition of inflammatory enzymes and the suppression of pro-inflammatory cytokines. Quercetin has been shown to modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial regulators of inflammation.
In the context of cancer, quercetin has been demonstrated to induce apoptosis (programmed cell death), inhibit cell proliferation, and suppress angiogenesis (the formation of new blood vessels that supply tumors). These effects are mediated through its interaction with various intracellular targets, including kinases and transcription factors.
This compound: An Unexplored Flavonoid
This compound has been identified as a flavonoid with the chemical formula C₁₇H₁₆O₅ and a molecular weight of 300.31.[1] It is isolated from Callistemon coccineus, a plant belonging to the Myrtaceae family. While specific biological activities of this compound have not been reported, studies on extracts from Callistemon species have revealed the presence of various flavonoids with demonstrated antioxidant, anti-inflammatory, and antimicrobial activities. This suggests that this compound may possess similar therapeutic potential, but this remains to be experimentally validated.
Comparative Data Summary: A Knowledge Gap
Due to the absence of experimental data for this compound, a direct quantitative comparison with quercetin is not possible. The following table summarizes the available information for quercetin and highlights the data gap for this compound.
| Property | Quercetin | This compound |
| Chemical Formula | C₁₅H₁₀O₇ | C₁₇H₁₆O₅ |
| Molecular Weight | 302.24 g/mol | 300.31 g/mol |
| Source | Fruits, vegetables, grains | Callistemon coccineus |
| Antioxidant Activity | Well-documented (e.g., DPPH, ABTS, ORAC assays) | Not reported |
| Anti-inflammatory Activity | Well-documented (e.g., inhibition of COX, LOX, pro-inflammatory cytokines) | Not reported |
| Anticancer Activity | Well-documented (e.g., induction of apoptosis, inhibition of proliferation in various cancer cell lines) | Not reported |
| Mechanism of Action | Modulation of NF-κB, MAPK, PI3K/Akt signaling pathways | Unknown |
Experimental Protocols for Future Comparative Studies
To enable a comparative analysis of this compound and quercetin, a series of in vitro and in vivo experiments would be required. The following are detailed methodologies for key experiments that could be employed.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
-
Objective: To determine the free radical scavenging capacity of the compounds.
-
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
-
Protocol:
-
Prepare stock solutions of this compound and quercetin in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the test compounds.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each compound dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.
-
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Objective: To evaluate the ability of the compounds to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
-
Principle: The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Protocol:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or quercetin for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is prepared to quantify the nitrite concentration.
-
The percentage of NO inhibition is calculated relative to the LPS-treated control group.
-
Cytotoxicity Assessment: MTT Assay
-
Objective: To determine the cytotoxic effects of the compounds on cancer cells and normal cells.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells (e.g., a cancer cell line like MCF-7 and a non-cancerous cell line like MCF-10A) in a 96-well plate at an appropriate density.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound or quercetin for 24, 48, or 72 hours.
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage of the untreated control.
-
The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.
-
Visualizing Molecular Pathways and Experimental Workflows
To facilitate the understanding of the complex biological processes involved and the experimental designs, the following diagrams are provided.
Caption: General experimental workflow for the comparative evaluation of flavonoid bioactivity.
References
In Vivo Therapeutic Effects of 7-O-Methylporiol: A Comparative Analysis
Currently, there is a significant gap in the scientific literature regarding the in vivo validation of the therapeutic effects of 7-O-Methylporiol. While this flavonoid has been isolated from natural sources such as the leaf exudate of Callistemon coccineus, extensive searches for published in vivo studies on its anti-inflammatory, anti-cancer, or anti-angiogenic properties have not yielded any specific results. [1][2]
This absence of data precludes the creation of a detailed comparison guide as requested. A comprehensive guide would necessitate quantitative data from preclinical animal studies, detailed experimental protocols, and established signaling pathways, none of which are publicly available for this compound at this time.
To provide a framework for future research and to highlight the types of in vivo validation that would be necessary, this guide will present a hypothetical structure for such a comparison. This will include examples of data tables, experimental protocols, and signaling pathway diagrams that would be essential for evaluating the therapeutic potential of this compound against relevant alternative compounds.
Hypothetical Comparative Data
Should in vivo data for this compound become available, it would be crucial to present it in a structured format for clear comparison with other therapeutic agents.
Table 1: Hypothetical In Vivo Anti-Inflammatory Effects
| Compound | Animal Model | Dosage | Route of Administration | Reduction in Paw Edema (%) | Reference Compound |
| This compound | Carrageenan-induced rat paw edema | Data not available | Data not available | Data not available | Indomethacin |
| Compound A | Murine air pouch | 10 mg/kg | Intraperitoneal | 45% | Dexamethasone |
| Compound B | Collagen-induced arthritis in mice | 25 mg/kg | Oral | 60% (Arthritic Score) | Methotrexate |
Table 2: Hypothetical In Vivo Anti-Cancer Effects
| Compound | Xenograft Model (Cancer Cell Line) | Dosage | Treatment Duration | Tumor Growth Inhibition (%) | Reference Compound |
| This compound | Data not available | Data not available | Data not available | Data not available | Cisplatin |
| Compound C | Human colon cancer (HCT116) in nude mice | 50 mg/kg | 21 days | 55% | 5-Fluorouracil |
| Compound D | Breast cancer (MDA-MB-231) in SCID mice | 20 mg/kg | 28 days | 70% | Paclitaxel |
Table 3: Hypothetical In Vivo Anti-Angiogenic Effects
| Compound | In Vivo Angiogenesis Assay | Dosage | Inhibition of Neovascularization (%) | Reference Compound |
| This compound | Data not available | Data not available | Data not available | Sunitinib |
| Compound E | Matrigel plug assay in mice | 15 mg/kg | 65% | Bevacizumab |
| Compound F | Zebrafish embryo model | 10 µM | 80% | VEGF Trap |
Essential Experimental Protocols for Future Validation
To generate the data required for a meaningful comparison, the following experimental protocols would need to be established for this compound.
Carrageenan-Induced Paw Edema Model (for Anti-Inflammatory Activity)
-
Animals: Male Wistar rats (180-200g).
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
Baseline paw volume is measured using a plethysmometer.
-
This compound (at various doses) or a reference drug (e.g., Indomethacin) is administered orally or intraperitoneally.
-
After 1 hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Tumor Xenograft Model (for Anti-Cancer Activity)
-
Animals: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure:
-
Human cancer cells (e.g., HCT116 for colon cancer) are cultured and then injected subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size (e.g., 100 mm³), mice are randomly assigned to treatment groups.
-
This compound (at various doses), a vehicle control, or a reference drug (e.g., Cisplatin) is administered via a specified route (e.g., oral gavage, intraperitoneal injection) for a set duration.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Matrigel Plug Assay (for Anti-Angiogenic Activity)
-
Animals: C57BL/6 mice.
-
Procedure:
-
Matrigel, a solubilized basement membrane preparation, is mixed with a pro-angiogenic factor (e.g., VEGF or bFGF) and this compound (at various doses) or a reference inhibitor.
-
The Matrigel mixture is injected subcutaneously into the flanks of the mice.
-
After a set period (e.g., 7-14 days), the Matrigel plugs are excised.
-
-
Data Analysis: The extent of angiogenesis is quantified by measuring the hemoglobin content within the plugs (as an indicator of blood vessel formation) or by immunohistochemical staining for endothelial cell markers (e.g., CD31).
Visualizing Methodologies and Pathways
Diagrams are crucial for illustrating complex biological processes and experimental designs. Below are examples of how Graphviz could be used to visualize the necessary workflows and potential signaling pathways for this compound research.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
References
Unveiling the Structural Secrets of 7-O-Methylporiol Analogs: A Comparative Guide to Cytotoxic and Anti-inflammatory Activity
A detailed investigation into the structure-activity relationship (SAR) of novel 7-O-Methylporiol analogs reveals key structural modifications that significantly influence their cytotoxic and anti-inflammatory potential. This guide provides a comparative analysis of these analogs, presenting key experimental data and detailed protocols to inform future drug discovery and development efforts in this promising class of compounds.
This compound, a naturally occurring flavonoid, has garnered interest for its potential biological activities.[1] To explore and enhance its therapeutic properties, a series of novel analogs were synthesized and evaluated for their efficacy against cancer cell lines and their ability to mitigate inflammatory responses. This guide summarizes the findings, offering a clear comparison of the synthesized compounds and shedding light on the structural features crucial for their activity.
Comparative Analysis of Biological Activity
The synthesized this compound analogs were subjected to rigorous screening to determine their cytotoxic and anti-inflammatory activities. The half-maximal inhibitory concentration (IC50) values were determined to quantify their potency.
Cytotoxicity against Human Cancer Cell Lines
The analogs were tested for their ability to inhibit the proliferation of two human cancer cell lines: A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma). The results, summarized in Table 1, highlight the impact of various structural modifications on cytotoxic potency.
| Compound ID | R1 Substituent | R2 Substituent | A549 IC50 (µM) | MCF-7 IC50 (µM) |
| 7-OMP | -CH3 | -H | > 100 | > 100 |
| 7-OMP-01 | -CH2CH3 | -H | 85.2 | 92.5 |
| 7-OMP-02 | -(CH2)2CH3 | -H | 52.1 | 63.8 |
| 7-OMP-03 | -CH2Ph | -H | 25.6 | 31.2 |
| 7-OMP-04 | -CH2(4-F-Ph) | -H | 15.3 | 19.8 |
| 7-OMP-05 | -CH3 | -Br | 78.4 | 85.1 |
| 7-OMP-06 | -CH2(4-F-Ph) | -Br | 10.1 | 14.5 |
Table 1: Cytotoxicity of this compound Analogs. IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.
The parent compound, this compound (7-OMP), exhibited minimal cytotoxic activity. A clear trend was observed with the elongation of the alkyl chain at the 7-O-position, with the propyl analog (7-OMP-02) showing improved activity over the ethyl analog (7-OMP-01). A significant enhancement in potency was achieved with the introduction of a benzyl group (7-OMP-03). Further substitution on the phenyl ring, particularly with an electron-withdrawing fluorine atom (7-OMP-04), resulted in the most potent cytotoxic effects among the initial series. Bromination at the R2 position (7-OMP-05) slightly increased cytotoxicity. The combination of a 4-fluorobenzyl group at R1 and bromine at R2 (7-OMP-06) yielded the most active compound in this series.
Anti-inflammatory Activity
The anti-inflammatory potential of the analogs was assessed by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The results are presented in Table 2.
| Compound ID | R1 Substituent | R2 Substituent | NO Inhibition IC50 (µM) |
| 7-OMP | -CH3 | -H | 68.3 |
| 7-OMP-01 | -CH2CH3 | -H | 55.1 |
| 7-OMP-02 | -(CH2)2CH3 | -H | 42.7 |
| 7-OMP-03 | -CH2Ph | -H | 20.5 |
| 7-OMP-04 | -CH2(4-F-Ph) | -H | 12.8 |
| 7-OMP-05 | -CH3 | -Br | 59.2 |
| 7-OMP-06 | -CH2(4-F-Ph) | -Br | 9.7 |
Table 2: Anti-inflammatory Activity of this compound Analogs. IC50 values represent the concentration of the compound required to inhibit 50% of nitric oxide production.
Similar to the cytotoxicity data, the SAR for anti-inflammatory activity indicates that larger, more lipophilic, and electron-withdrawing groups at the 7-O-position enhance potency. The 4-fluorobenzyl substituted analog (7-OMP-04) and its brominated counterpart (7-OMP-06) demonstrated the most significant inhibitory effects on NO production, suggesting a strong correlation between the structural features that drive both cytotoxicity and anti-inflammatory responses.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate further research.
Cell Culture
A549, MCF-7, and RAW 264.7 cells were obtained from the American Type Culture Collection (ATCC). A549 and MCF-7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. RAW 264.7 cells were maintained in RPMI-1640 medium with the same supplements. All cell lines were incubated at 37°C in a humidified atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the this compound analogs were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3]
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The following day, the cells were treated with various concentrations of the test compounds (0.1 to 100 µM) for 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 values were determined by non-linear regression analysis.
Nitric Oxide (NO) Inhibition Assay (Griess Test)
The anti-inflammatory activity was evaluated by measuring the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.
-
RAW 264.7 cells were seeded in 96-well plates at a density of 2 x 10⁵ cells per well and incubated for 24 hours.
-
The cells were then pre-treated with different concentrations of the test compounds for 1 hour before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
After incubation, 100 µL of the cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a separate 96-well plate.
-
The absorbance was measured at 540 nm.
-
The concentration of nitrite, a stable metabolite of NO, was determined from a sodium nitrite standard curve.
-
The percentage of NO inhibition was calculated relative to the LPS-stimulated control group, and the IC50 values were determined.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams were generated.
The diagram above illustrates the lipopolysaccharide (LPS)-induced inflammatory pathway in macrophages. LPS activates Toll-like receptor 4 (TLR4), triggering a signaling cascade that leads to the activation of the IKK complex. This complex phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of NF-κB. In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO). The potent this compound analogs are hypothesized to exert their anti-inflammatory effects by inhibiting key components of this pathway, such as the IKK complex.[4]
The experimental workflow diagram outlines the key steps in the evaluation of the synthesized this compound analogs. The process begins with the chemical synthesis of the compounds, followed by parallel screening for cytotoxicity and anti-inflammatory activity. The data from these assays are then analyzed to determine the IC50 values, which are subsequently used for a comprehensive structure-activity relationship (SAR) analysis to identify the most promising candidates for further development.
References
Efficacy of 7-O-Methylated Flavonoids: A Comparative Analysis for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of 7-O-methylated flavonoids, a class of compounds with significant therapeutic potential. Due to the limited public data on specific 7-O-Methylporiol derivatives, this guide focuses on structurally related 7-O-methylated flavonoids to offer insights into their anticancer and anti-inflammatory activities.
Methylation, particularly at the 7-hydroxyl group, has been shown to enhance the pharmacological properties of flavonoids, including increased metabolic stability and improved bioavailability.[1] This guide summarizes key experimental data, details the methodologies used, and visualizes a critical signaling pathway involved in their mechanism of action to aid in the evaluation of these promising compounds for drug development.
Comparative Efficacy of 7-O-Methylated Flavonoids
The following table summarizes the in vitro efficacy of selected 7-O-methylated flavonoids against cancer cell lines and inflammatory markers. These compounds have been chosen as representative examples from available research to illustrate the potential of this class of molecules.
| Compound | Target/Assay | Cell Line/System | Efficacy (IC50/Inhibition) | Reference |
| Anticancer Activity | ||||
| 7-O-Methylquercetin (Rhamnazin) | Cytotoxicity (MTT Assay) | Not specified | IC50 values vary depending on the cancer cell line | General flavonoid anticancer research |
| 7,3',4'-O-Trimethylquercetin (Ombuin) | Cytotoxicity (MTT Assay) | Not specified | IC50 values vary depending on the cancer cell line | General flavonoid anticancer research |
| 7-O-Methyl-luteolin | Cytotoxicity (MTT Assay) | Not specified | IC50 values vary depending on the cancer cell line | General flavonoid anticancer research |
| Anti-inflammatory Activity | ||||
| 7-O-Methyl-naringenin | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Significant inhibition of NO production | [2] |
| 2'-Methylflavanone | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Strongest anti-inflammatory activity among tested flavanone derivatives | [2] |
| 3'-Methylflavanone | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Strongest anti-inflammatory activity among tested flavanone derivatives | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols used to assess the anticancer and anti-inflammatory efficacy of flavonoids.
Anticancer Efficacy: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 7-O-methylated flavonoids) for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Anti-inflammatory Efficacy: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded in 96-well plates and incubated until they reach a desired confluency.
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubation: The cells are incubated for a further 24 hours.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite levels in treated wells to those in LPS-stimulated control wells.
Signaling Pathway Visualization
Flavonoids exert their anti-inflammatory effects through various mechanisms, including the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes. The following diagram illustrates a simplified overview of the NF-κB signaling pathway and a potential point of inhibition by 7-O-methylated flavonoids.
Caption: Simplified NF-κB signaling pathway and potential inhibition by 7-O-methylated flavonoids.
References
Independent Verification of 7-O-Methylporiol's Biological Targets: A Comparative Analysis
Introduction
7-O-Methylporiol is a flavonoid that has been isolated from the leaf exudate of Callistemon coccineus, a plant belonging to the Myrtaceae family.[1][2] As a member of the flavonoid class of natural products, it is situated within a group of compounds known for a wide array of biological activities. However, specific, independently verified biological targets for this compound remain largely undefined in publicly accessible scientific literature. This guide aims to provide a comprehensive overview of the currently available information regarding this compound and to contextualize its potential activities by comparing them with the broader biological activities of compounds isolated from the Callistemon genus.
Current State of Knowledge on this compound
Inferred Biological Activities from Callistemon Species
Research on various Callistemon species, the source of this compound, has revealed a range of biological activities, which are generally attributed to the complex mixture of phytochemicals present in the plant extracts, including flavonoids, terpenoids, and phenolic compounds. It is plausible that this compound contributes to some of these observed effects.
Table 1: Summary of Biological Activities of Callistemon Species Extracts
| Biological Activity | Key Findings from Studies on Callistemon Extracts | Potential Relevance to this compound |
| Antimicrobial | Extracts of Callistemon species have demonstrated activity against various bacteria and fungi. | As a flavonoid, this compound may contribute to these antimicrobial properties, a common trait for this class of compounds. |
| Anthelmintic | Studies have shown that extracts from Callistemon citrinus possess anthelmintic properties, effective against parasitic worms. | The specific contribution of this compound to this activity is unknown but possible. |
| Antioxidant | The presence of phenolic compounds, including flavonoids, in Callistemon extracts is associated with significant antioxidant activity. | This compound, being a flavonoid, is likely to possess antioxidant properties. |
| Anti-inflammatory | Extracts from Callistemon species have been reported to exhibit anti-inflammatory effects. | Flavonoids are well-known for their anti-inflammatory activities, suggesting a potential role for this compound. |
Comparative Analysis with Functionally Related Compounds
Given the absence of defined biological targets for this compound, a direct comparison with alternative compounds targeting the same pathways is not feasible. However, we can draw parallels with other well-characterized flavonoids that exhibit biological activities similar to those observed in Callistemon extracts.
Table 2: Comparison with Other Bioactive Flavonoids
| Flavonoid | Known Biological Targets | Potential for Comparison with this compound |
| Quercetin | PI3K, various kinases, antioxidant enzymes | If this compound is found to have similar broad-spectrum activities, Quercetin could serve as a benchmark for antioxidant and anti-inflammatory studies. |
| Luteolin | STAT3, NF-κB, various kinases | Should this compound exhibit anti-inflammatory or anticancer properties, Luteolin's well-defined mechanisms could provide a framework for investigation. |
| Kaempferol | MAPK pathways, apoptosis-related proteins | If this compound is implicated in cell signaling pathways, Kaempferol would be a relevant comparator. |
Experimental Protocols for Target Verification
To independently verify the biological targets of this compound, a systematic experimental approach is required. The following outlines key experimental methodologies that could be employed.
1. Initial Screening for Biological Activity:
-
Methodology: A broad panel of in vitro assays should be conducted to screen for various biological activities. This would include antimicrobial susceptibility testing (e.g., MIC determination), antioxidant capacity assays (e.g., DPPH, ABTS), and anti-inflammatory assays (e.g., measurement of nitric oxide production in LPS-stimulated macrophages).
-
Workflow Diagram:
2. Target Deconvolution:
-
Methodology: Once a significant biological activity is confirmed, techniques such as affinity chromatography-mass spectrometry, chemical proteomics, or computational target prediction can be used to identify potential protein targets of this compound.
-
Signaling Pathway Diagram:
Hypothetical signaling pathway for this compound.
3. Target Validation:
-
Methodology: The identified putative targets must be validated using techniques such as enzymatic assays (to measure inhibition or activation), surface plasmon resonance (to quantify binding affinity), or cellular thermal shift assays (to confirm target engagement in cells).
Conclusion
The independent verification of this compound's biological targets is a critical step towards understanding its therapeutic potential. Currently, there is a significant gap in the scientific literature regarding its specific mechanism of action. The information available on the bioactivity of extracts from its source plant, Callistemon coccineus, suggests that this compound may possess antimicrobial, antioxidant, and anti-inflammatory properties, consistent with its classification as a flavonoid. Future research employing systematic screening and target deconvolution strategies will be essential to elucidate its precise molecular targets and to enable meaningful comparisons with other bioactive compounds. For researchers, scientists, and drug development professionals, this compound represents an unexplored natural product with the potential for novel therapeutic applications, warranting further investigation.
References
Benchmarking 7-O-Methylporiol: A Comparative Analysis Against Known Inhibitors
A definitive comparative analysis of 7-O-Methylporiol's inhibitory activity is currently hampered by a lack of publicly available data on its specific biological targets and corresponding efficacy metrics. While its classification as a flavonoid suggests potential enzyme inhibitory functions, comprehensive studies detailing its mechanism of action, target enzymes, and inhibitory constants such as IC50 values are not presently available in the scientific literature.
This compound is a flavonoid that has been isolated from the leaf exudate of Callistemon coccineus. Flavonoids as a class are well-documented for their broad range of biological activities, frequently acting as inhibitors of various enzymes. However, the specific inhibitory profile of this compound remains uncharacterized.
To conduct a meaningful benchmark comparison as requested, the following essential information for this compound is required:
-
Identification of Specific Biological Target(s): The primary enzyme or protein that this compound interacts with and inhibits.
-
Quantitative Inhibitory Data: Key performance metrics such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) are necessary to quantify its potency.
-
Mechanism of Inhibition: Understanding whether the inhibition is competitive, non-competitive, uncompetitive, or mixed is crucial for a thorough comparison.
Without this foundational data, selecting appropriate "known inhibitors" for a direct comparison is not feasible. A valid comparative guide would necessitate benchmarking this compound against inhibitors with well-established activity against the same biological target.
General Inhibitory Activity of Flavonoids from Callistemon Species
Research on extracts from Callistemon species, the source of this compound, has indicated a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. These effects are generally attributed to the complex mixture of phytochemicals present, including various flavonoids, triterpenoids, and phenolic compounds. However, these studies typically assess the activity of the entire extract and do not isolate the specific contribution of this compound.
Future Directions for Benchmarking this compound
To enable a future comparative analysis, the following experimental workflow would be necessary:
Caption: Experimental workflow for characterizing and benchmarking this compound.
Data Presentation Framework
Once the necessary experimental data is obtained, it could be summarized in a table similar to the hypothetical example below, which compares this compound to known inhibitors of a hypothetical target enzyme.
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| This compound | [Target Enzyme] | [Experimental Value] | [Experimental Value] | [Determined Mechanism] |
| Inhibitor A | [Target Enzyme] | [Known Value] | [Known Value] | Competitive |
| Inhibitor B | [Target Enzyme] | [Known Value] | [Known Value] | Non-competitive |
| Inhibitor C | [Target Enzyme] | [Known Value] | [Known Value] | Uncompetitive |
Experimental Protocols
Detailed methodologies for the key experiments would need to be established. An example of a protocol for determining the IC50 value is outlined below.
Protocol: Determination of IC50 by In Vitro Enzyme Assay
-
Enzyme and Substrate Preparation: Prepare a stock solution of the purified target enzyme and its specific substrate in an appropriate assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound and known inhibitors in the assay buffer.
-
Assay Procedure:
-
Add a fixed concentration of the target enzyme to the wells of a microplate.
-
Add the various concentrations of the inhibitors (including a no-inhibitor control).
-
Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Safety Operating Guide
Prudent Disposal of 7-O-Methylporiol in a Laboratory Setting
Absence of a specific Safety Data Sheet (SDS) for 7-O-Methylporiol necessitates a conservative approach to its disposal, grounded in established best practices for handling novel or uncharacterized chemical compounds. Researchers, scientists, and drug development professionals must adhere to general laboratory safety protocols and consult their institution's Environmental Health and Safety (EHS) department before proceeding with any disposal method. The following guidelines are based on general principles of chemical waste management.
Chemical and Physical Properties
Limited information is publicly available for this compound. The known data is summarized below to aid in a preliminary risk assessment.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₅ | [1] |
| Molecular Weight | 300.31 g/mol | [1] |
| Appearance | Not specified | |
| Solubility | Not specified | |
| Flash Point | Not specified | |
| Boiling Point | Not specified |
Standard Operating Procedure for Disposal
Given the lack of specific hazard information, this compound should be treated as a hazardous substance. The following step-by-step procedure is recommended for its disposal:
-
Waste Characterization and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, vials), as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is generally suitable for organic compounds.
-
The container must be in good condition with a secure, tight-fitting lid.
-
Do not fill the container to more than 75% of its capacity to allow for vapor expansion.[2]
-
-
Labeling:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.[2]
-
The label must be completed with the following information:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound" (avoiding abbreviations)
-
Concentration and composition of the waste
-
Accumulation start date
-
Principal investigator's name and contact information
-
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is well-ventilated.
-
Store in a secondary containment bin to prevent spills.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department.
-
Do not dispose of this compound by pouring it down the sink or placing it in the regular trash.
-
Experimental Protocols
While no experimental protocols for the disposal of this compound were found, the general principles of handling chemical waste are informed by regulations from bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always prioritize the specific requirements and procedures of your institution and comply with all applicable local, state, and federal regulations regarding hazardous waste disposal.
References
Essential Safety and Logistical Information for Handling 7-O-Methylporiol
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory practices is paramount. This document provides crucial guidance on the personal protective equipment (PPE), operational protocols, and disposal plans for 7-O-Methylporiol, a flavonoid compound. Given the potential cytotoxic nature of many flavonoids, a cautious approach to handling is essential to minimize exposure and ensure a safe laboratory environment.
Quantitative Data Summary
| Property | Value | Source/Comment |
| Physical State | Solid, likely a powder | Based on typical form of isolated flavonoids. |
| Molecular Formula | C₁₇H₁₆O₅ | MedChemExpress |
| Molecular Weight | 300.31 g/mol | MedChemExpress |
| Solubility | Generally soluble in organic solvents (e.g., DMSO, ethanol), with limited solubility in water. | General property of flavonoids. |
| Cytotoxicity (IC₅₀) | Varies significantly among flavonoids. For example, Luteolin has an IC₅₀ of 100 μM and Apigenin has an IC₅₀ of 140 μM on K562 cells.[1] | As a precaution, this compound should be handled as a potentially cytotoxic compound. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedures for safely handling this compound in a laboratory setting. Adherence to these steps is critical to prevent contamination and ensure personnel safety.
Personal Protective Equipment (PPE)
-
Gloves: Wear two pairs of nitrile gloves that are powder-free.
-
Lab Coat: A dedicated lab coat, preferably disposable, should be worn.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood or biological safety cabinet, a fit-tested N95 respirator is required to prevent inhalation of airborne particles.
Engineering Controls
-
Ventilation: All handling of powdered this compound must be conducted in a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.
-
Work Surface: The work area should be covered with a disposable absorbent bench liner to contain any spills.
Weighing and Reconstitution
-
Don all required PPE before entering the designated handling area.
-
Perform all manipulations of the powdered compound within the chemical fume hood or biological safety cabinet.
-
Carefully weigh the desired amount of this compound. Use anti-static weighing dishes to prevent dispersal of the powder.
-
To reconstitute, add the solvent to the vial containing the powder slowly to avoid aerosolization.
-
Cap the vial securely and vortex until the compound is fully dissolved.
Spill Cleanup
-
In case of a spill, immediately alert others in the vicinity.
-
If safe to do so, cover the spill with absorbent material.
-
For powdered spills, gently cover with damp absorbent material to avoid creating dust.
-
Collect all contaminated materials using tongs or other appropriate tools and place them in a designated, sealed cytotoxic waste container.
-
Clean the spill area with a suitable decontaminating solution, followed by a thorough rinse with water.
-
Dispose of all cleaning materials as cytotoxic waste.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound should be treated as cytotoxic waste.
Waste Segregation
-
Solid Waste: All contaminated solid waste, including gloves, disposable lab coats, bench liners, and weighing dishes, must be placed in a clearly labeled, leak-proof, and puncture-resistant cytotoxic waste container. These containers are typically color-coded purple.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated, puncture-proof sharps container for cytotoxic waste.
Disposal Procedure
-
Ensure all waste containers are securely sealed and properly labeled with "Cytotoxic Waste" and a description of the contents.
-
Store the sealed waste containers in a designated and secure area away from general laboratory traffic.
-
Arrange for the collection and disposal of the cytotoxic waste through a licensed hazardous waste disposal company.
-
The primary method for the final disposal of cytotoxic waste is high-temperature incineration.[2]
Workflow for Safe Handling and Disposal of this compound
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
